AB-CHMINACA metabolite M5A
描述
Structure
3D Structure
属性
IUPAC Name |
1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHBGLQLPWENIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342337 | |
| Record name | 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207957-90-0 | |
| Record name | 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of AB-CHMINACA Metabolite M5A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of AB-CHMINACA metabolite M5A, also known by its IUPAC name, 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid. AB-CHMINACA is a potent synthetic cannabinoid, and understanding its metabolic fate is crucial for forensic analysis, toxicological studies, and drug development. M5A is a significant metabolite formed through the in vivo and in vitro metabolism of the parent compound.[1] This document outlines the known characteristics of M5A, proposes a plausible synthetic route in the absence of published protocols, and details the analytical methodologies for its characterization. The physiological and toxicological properties of M5A are currently not well understood, and it is primarily utilized as an analytical reference standard in forensic and research applications.[2]
Introduction to AB-CHMINACA and its Metabolism
AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that acts as a potent agonist of the central CB1 receptor.[2] Like many synthetic cannabinoids, AB-CHMINACA undergoes extensive phase I and phase II metabolism in the body, resulting in numerous metabolites.[1][3] These metabolic transformations are primarily carried out by cytochrome P450 (CYP) enzymes and amidases.[1] The resulting metabolites are often more polar than the parent compound, facilitating their excretion.
The metabolism of AB-CHMINACA leads to a variety of products, including hydroxylated and carboxylated derivatives.[1] One of the key metabolic pathways involves the hydrolysis of the terminal amide group and hydroxylation of the cyclohexyl ring, leading to the formation of M5A, 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid.[4] The identification of such metabolites is critical for developing reliable analytical methods to detect AB-CHMINACA consumption, as the parent compound is often found in very low concentrations in biological samples.[3]
Metabolic Pathway of AB-CHMINACA to M5A
The biotransformation of AB-CHMINACA to M5A involves two primary enzymatic reactions:
-
Amide Hydrolysis: The terminal amide group of the valine moiety in AB-CHMINACA is hydrolyzed to a carboxylic acid.
-
Hydroxylation: The cyclohexyl ring undergoes hydroxylation, typically mediated by CYP enzymes, with CYP3A4 being a major contributor.[1]
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Physicochemical Properties of AB-CHMINACA Metabolite M5A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, leading to various metabolites. Among these, M5A is a significant product of biotransformation. This technical guide provides a comprehensive overview of the known physicochemical properties of AB-CHMINACA metabolite M5A. It includes a summary of its chemical identifiers, solubility, and stability. Furthermore, this document outlines detailed experimental protocols for determining key physicochemical parameters and presents a diagram of the canonical signaling pathway associated with the parent compound, which is crucial for understanding the potential biological activity of its metabolites.
Introduction
AB-CHMINACA [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide] is a synthetic cannabinoid receptor agonist that has been associated with significant public health concerns. Understanding the metabolic fate of this compound is critical for forensic analysis, toxicological assessment, and the development of potential therapeutic interventions. Metabolism of AB-CHMINACA primarily involves hydroxylation and carboxylation, leading to the formation of more polar metabolites that can be more readily excreted.
This compound, formally known as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is a product of these metabolic processes. The introduction of a hydroxyl group on the cyclohexyl ring and the hydrolysis of the amide to a carboxylic acid significantly increases the polarity and water solubility of the molecule compared to the parent compound.[1] This guide focuses on the specific physicochemical characteristics of M5A, providing a valuable resource for researchers in the field.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is available from vendors of analytical standards, comprehensive experimental determination of all parameters, such as LogP and pKa, is not widely published in peer-reviewed literature.
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid |
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.32 g/mol |
| CAS Number | 2207957-90-0 |
| Appearance | Crystalline solid |
| Purity | ≥98% (mixture of diastereomers) |
Table 2: Solubility and Stability of this compound
| Property | Value |
| Solubility | |
| DMF | 50 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Stability | ≥ 5 years (when stored at -20°C) |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of drug metabolites like M5A are crucial for obtaining reliable and reproducible data. The following sections outline generalized, best-practice methodologies.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous phase.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved M5A is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Determination of Lipophilicity (LogP) by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (LogP).[2][3]
Protocol:
-
System Preparation: An HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The retention factor (k') for M5A is calculated from its retention time and the column dead time. The LogP of M5A is then determined by interpolation from the calibration curve.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.
Protocol:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been neutralized. For molecules with multiple pKa values, multiple inflection points will be observed.
Mandatory Visualizations
Signaling Pathway of CB1 Receptor
AB-CHMINACA is a potent agonist of the CB1 receptor.[4] While the specific interactions of its metabolites with the receptor are not fully elucidated, understanding the canonical CB1 signaling pathway is essential. Upon activation, the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Caption: CB1 Receptor Signaling Cascade.
Experimental Workflow for Metabolite Identification
The identification of metabolites like M5A from biological samples is a multi-step process that relies on advanced analytical techniques.
Caption: Workflow for Synthetic Cannabinoid Metabolite Identification.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. The increased polarity of M5A compared to its parent compound, due to the presence of hydroxyl and carboxylic acid functional groups, is a key characteristic influencing its pharmacokinetic profile. While some fundamental data is available, further experimental investigation is required to fully characterize its lipophilicity and ionization constants. The provided experimental protocols offer a framework for such studies. Additionally, understanding the CB1 receptor signaling pathway is crucial for predicting the potential biological activity of this and other metabolites of synthetic cannabinoids.
References
- 1. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]
"discovery and identification of novel AB-CHMINACA metabolites"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and identification of novel metabolites of AB-CHMINACA, a potent synthetic cannabinoid. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the analytical methodologies and metabolic pathways associated with this compound. The information presented is collated from pivotal in vitro and in vivo studies, offering a deep dive into the biotransformation of AB-CHMINACA and the methods used to identify its metabolic products.
Introduction to AB-CHMINACA Metabolism
AB-CHMINACA, or N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been a significant compound of interest in forensic and clinical toxicology.[1][2] Understanding its metabolism is crucial for developing reliable analytical methods to detect its consumption and for assessing the potential biological activity of its metabolites. The primary routes of metabolism for AB-CHMINACA involve hydroxylation of the cyclohexyl ring, hydrolysis of the terminal amide, and to a lesser extent, hydrolysis of the internal amide and oxidation of the isopropyl group.[3] Glucuronidation of the hydroxylated metabolites also occurs as a phase II metabolic pathway.[1]
Quantitative Analysis of AB-CHMINACA Metabolites
The quantification of AB-CHMINACA metabolites is essential for interpreting toxicological findings. The following table summarizes quantitative data from a study that identified and quantified two major metabolites in an authentic urine specimen.[4][5]
| Metabolite Name | Chemical Name | Concentration (ng/mL) | Biological Matrix | Analytical Method |
| M1 | 4-hydroxycyclohexylmethyl AB-CHMINACA | 52.8 ± 3.44 | Urine | LC-MS/MS |
| M3 | N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine | 41.3 ± 5.04 | Urine | LC-MS/MS |
Table 1: Quantitative data for key AB-CHMINACA metabolites in a human urine specimen.[4][5]
It is important to note that the parent compound, AB-CHMINACA, is often not detectable in biological fluids like blood and urine, making the detection of its metabolites the primary way to confirm consumption.[2][4] The presence of metabolites at higher concentrations than the parent compound in blood also suggests that simultaneous analysis of both is crucial to avoid false negatives.[3]
Experimental Protocols for Metabolite Identification
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is fundamental for predicting the in vivo metabolism of a compound.
Objective: To identify the phase I and phase II metabolites of AB-CHMINACA produced by human liver enzymes.[1][6]
Materials:
-
AB-CHMINACA
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for phase II studies
-
Phosphate buffer (pH 7.4)
-
Methanol or acetonitrile for quenching the reaction
-
Centrifuge
-
LC-QTOF/MS system
Procedure:
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding AB-CHMINACA (typically in a low concentration of an organic solvent like methanol to ensure solubility). The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid inhibiting enzymatic activity.
-
For phase II metabolism, add UDPGA to the incubation mixture.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-3 hours).
-
Terminate the reaction by adding a cold organic solvent such as acetonitrile or methanol.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
Analyze the supernatant using LC-QTOF/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][6]
In Vivo Metabolite Analysis in Urine
This protocol outlines the steps for identifying metabolites in authentic urine samples from individuals who have consumed AB-CHMINACA.
Objective: To identify and quantify AB-CHMINACA metabolites in human urine.[4]
Materials:
-
Urine specimen
-
Reference standards of potential AB-CHMINACA metabolites
-
β-glucuronidase (for hydrolysis of conjugated metabolites)
-
Extraction solvent (e.g., based on a modified QuEChERS method)
-
LC-MS/MS system
Procedure:
-
Take a specific volume of the urine specimen.
-
To test for conjugated metabolites, treat a portion of the sample with β-glucuronidase to hydrolyze glucuronide conjugates.[4]
-
Perform a sample extraction to isolate the metabolites from the urine matrix. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective.[4]
-
Analyze the extracted sample using a validated LC-MS/MS method.
-
Identify metabolites by comparing their retention times and mass spectral data with those of certified reference standards.
-
Quantify the identified metabolites using a calibration curve prepared with the reference standards.[4]
Visualization of Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key metabolic pathways of AB-CHMINACA and a typical experimental workflow for metabolite identification.
Caption: Primary metabolic pathways of AB-CHMINACA.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
In Vitro Metabolism of AB-CHMINACA in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of the synthetic cannabinoid AB-CHMINACA when incubated with human liver microsomes (HLMs). The information presented herein is curated from scientific literature to support research and development in the fields of drug metabolism, toxicology, and forensic science.
Introduction
AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of interest due to its significant pharmacological effects and potential for abuse. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and developing analytical methods for its detection in biological samples. In vitro studies using human liver microsomes are a cornerstone for elucidating the phase I metabolic pathways of xenobiotics. This guide summarizes the key findings related to the in vitro metabolism of AB-CHMINACA, focusing on the identified metabolites, the enzymes responsible for their formation, and the experimental procedures employed in these studies.
Metabolic Pathways of AB-CHMINACA
The in vitro metabolism of AB-CHMINACA in human liver microsomes primarily involves oxidative and hydrolytic reactions, followed by glucuronidation. A study identified twenty-six metabolites of AB-CHMINACA, which can be categorized into several major pathways.[1] The primary metabolic transformations include:
-
Hydroxylation: This is a major metabolic route, leading to the formation of multiple mono-hydroxylated and di-hydroxylated metabolites. These reactions predominantly occur on the cyclohexyl ring.[1]
-
N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core is another observed metabolic pathway.[1]
-
Carboxylation: The terminal amide group of AB-CHMINACA can be hydrolyzed to a carboxylic acid metabolite, a reaction likely mediated by amidase enzymes.[1]
-
Glucuronidation: Phase II metabolism occurs through the conjugation of hydroxylated metabolites with glucuronic acid, forming glucuronide conjugates.[1]
The cytochrome P450 (CYP) enzyme system is the principal catalyst for the oxidative metabolism of AB-CHMINACA. Specifically, CYP3A4 has been identified as the most active isozyme in the formation of hydroxylated metabolites.[1]
Below is a diagram illustrating the primary metabolic pathways of AB-CHMINACA.
Quantitative Analysis of Metabolite Formation
While detailed kinetic parameters for the formation of each AB-CHMINACA metabolite are not extensively available in the public domain, qualitative and semi-quantitative analyses have identified the major metabolites. Five mono-hydroxylated metabolites and one carboxylated metabolite have been reported as the most abundant metabolites formed in human liver microsomes.[1]
The following table summarizes the classes of metabolites identified and their relative abundance as described in the literature.
| Metabolite Class | Number Identified | Relative Abundance | Primary Enzymes |
| Mono-hydroxylated | 7 | Major | CYP450 (CYP3A4) |
| Di-hydroxylated | 6 | Minor | CYP450 (CYP3A4) |
| N-dealkylated | 1 | Minor | CYP450 |
| Carboxylated | 2 | Major | Amidase |
| Glucuronidated | 5 | Phase II | UGTs |
Experimental Protocols
The following sections detail the typical experimental procedures for studying the in vitro metabolism of AB-CHMINACA in human liver microsomes.
Incubation with Human Liver Microsomes
A standard protocol for the incubation of a test compound with human liver microsomes is outlined below.
Materials:
-
Pooled human liver microsomes (HLMs)
-
AB-CHMINACA standard
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent (e.g., methanol or acetonitrile)
-
Ice-cold acetonitrile or methanol for reaction termination
Procedure:
-
Preparation of Reaction Mixture: A typical incubation mixture contains HLMs (e.g., 0.5-1 mg/mL protein concentration), phosphate buffer, and AB-CHMINACA (e.g., 1-10 µM final concentration). The final volume of the organic solvent used to dissolve AB-CHMINACA should be kept low (e.g., <1%) to avoid inhibition of microsomal enzymes.
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Termination of Reaction: The reaction is stopped by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent compound and its metabolites, is then transferred to a clean tube for analysis.
Analytical Method: LC-QTOF-MS
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful analytical technique for the identification and characterization of drug metabolites.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased over the run to elute compounds of increasing hydrophobicity. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Full scan for metabolite profiling and product ion scan for structural elucidation |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350-500°C |
| Collision Energy | Ramped for fragmentation in MS/MS experiments |
Conclusion
The in vitro metabolism of AB-CHMINACA in human liver microsomes is characterized by extensive phase I metabolism, primarily driven by CYP3A4, leading to a variety of hydroxylated, N-dealkylated, and carboxylated metabolites. These phase I metabolites can undergo further phase II glucuronidation. The identification of these metabolic pathways and the major metabolites is critical for the development of sensitive and specific analytical methods for monitoring AB-CHMINACA exposure and for understanding its overall disposition in humans. The experimental protocols outlined in this guide provide a foundation for conducting further research into the metabolism of AB-CHMINACA and other synthetic cannabinoids.
References
The Pharmacokinetics and Biotransformation of AB-CHMINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of significant interest within the scientific and forensic communities since its emergence. Understanding its pharmacokinetic profile and biotransformation is crucial for predicting its physiological effects, duration of action, and for the development of effective analytical methods for its detection in biological matrices. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of AB-CHMINACA, with a focus on quantitative data, experimental methodologies, and visual representations of its metabolic pathways.
Pharmacokinetics
While comprehensive human pharmacokinetic data for AB-CHMINACA remains limited due to its illicit nature, in vitro and in vivo studies have provided valuable insights into its metabolic fate. The compound is known to be a potent agonist of both the CB1 (Ki = 0.78 nM) and CB2 (Ki = 0.45 nM) receptors[1]. Its high potency suggests that even low systemic concentrations can elicit significant pharmacological effects.
Due to rapid and extensive metabolism, the parent compound is often found at very low concentrations in blood and oral fluid, making its detection challenging[2]. Consequently, the detection of its metabolites is often the only reliable way to confirm consumption[3].
Biotransformation and Metabolism
The biotransformation of AB-CHMINACA is extensive, primarily occurring in the liver. The metabolic pathways have been elucidated through studies utilizing human liver microsomes (HLMs), recombinant cytochrome P450 enzymes, and analysis of urine samples from users[4][5]. The primary metabolic routes involve oxidation and hydrolysis, followed by glucuronide conjugation.
Key Metabolic Pathways:
-
Oxidative Metabolism (Phase I): This is the initial and major phase of AB-CHMINACA biotransformation, predominantly mediated by the cytochrome P450 (CYP) enzyme system.
-
Hydroxylation: The most significant metabolic reaction is the hydroxylation of the cyclohexyl ring, leading to the formation of various mono-hydroxylated and di-hydroxylated metabolites[4][5].
-
N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core has also been observed[4].
-
Enzymatic Contribution: Studies with recombinant human CYP enzymes have identified CYP3A4 as the most active enzyme in the hydroxylation of AB-CHMINACA[4][6].
-
-
Hydrolytic Metabolism (Phase I):
-
Conjugation (Phase II):
-
Glucuronidation: Following Phase I metabolism, the resulting hydroxylated and carboxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds, facilitating their excretion. Five different glucuronidated metabolites have been identified in vitro[4].
-
A study investigating the in vitro metabolism of AB-CHMINACA in human liver microsomes identified a total of twenty-six metabolites[4]. These included seven mono-hydroxylated, six di-hydroxylated, one N-dealkylated, two carboxylated, and five glucuronidated metabolites[4]. The major metabolites detected were five mono-hydroxylated isomers and one carboxylated metabolite[4]. The presence of many of these in vitro metabolites has been confirmed in the urine of an AB-CHMINACA user, validating the in vitro model for predicting in vivo metabolism[4].
Summary of Identified Metabolites of AB-CHMINACA
| Metabolite Type | Number Identified | Metabolic Pathway | Enzymes Involved (Predicted) | Reference |
| Mono-hydroxylated | 7 | Hydroxylation of cyclohexyl ring | Cytochrome P450 (CYP3A4) | [4][5] |
| Di-hydroxylated | 6 | Further hydroxylation | Cytochrome P450 (CYP3A4) | [4][5] |
| N-dealkylated | 1 | N-dealkylation | Cytochrome P450 | [4] |
| Carboxylated | 2 | Amide hydrolysis | Amidase | [4][5] |
| Glucuronidated | 5 | Glucuronidation of Phase I metabolites | UGTs | [4] |
Experimental Protocols
The characterization of AB-CHMINACA's metabolism has relied on a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is a standard method for studying the Phase I metabolism of xenobiotics.
Objective: To identify the metabolites of AB-CHMINACA formed by hepatic enzymes.
Materials:
-
AB-CHMINACA
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Methanol or acetonitrile (for quenching the reaction)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) system
Procedure:
-
A reaction mixture is prepared containing HLMs, AB-CHMINACA, and phosphate buffer.
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out for a specific time period (e.g., 3 hours) at 37°C with gentle shaking[5].
-
The reaction is terminated by adding a cold organic solvent like methanol or acetonitrile.
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS or HRMS analysis.
In Vivo Metabolism Study in Mice
This protocol outlines a typical approach to study the in vivo metabolism and identify urinary metabolites.
Objective: To identify the metabolites of AB-CHMINACA present in urine after administration to mice.
Materials:
-
AB-CHMINACA
-
Vehicle for injection (e.g., 7.8% Polysorbate 80 and 92.2% sterile saline)[7]
-
Metabolism cages for urine collection
-
Analytical instruments for metabolite analysis (e.g., LC-MS/MS)
Procedure:
-
Mice are administered a specific dose of AB-CHMINACA via intraperitoneal injection (e.g., 3 mg/kg)[7].
-
Immediately following injection, the mice are placed in metabolism cages that are designed to separate and collect urine and feces.
-
Urine is collected over a 24-hour period[7].
-
The collected urine samples are pooled for analysis[7].
-
A sample preparation step, such as salting-out liquid-liquid extraction, is performed to extract the metabolites from the urine matrix[7].
-
Acetonitrile is added to the urine sample, followed by vortexing.
-
A salting-out agent (e.g., 5 M ammonium acetate) is added.
-
The sample is vortexed again and then centrifuged.
-
The top aqueous layer containing the metabolites is transferred for analysis[7].
-
-
The extracted samples are analyzed by LC-MS/MS or HRMS to identify the metabolites.
Visualizations
AB-CHMINACA Metabolic Pathway
Caption: Primary metabolic pathways of AB-CHMINACA.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism analysis of AB-CHMINACA.
Conclusion
The biotransformation of AB-CHMINACA is a complex process involving multiple enzymatic pathways, leading to a diverse array of metabolites. The primary routes of metabolism are hydroxylation of the cyclohexyl moiety and hydrolysis of the terminal amide, with CYP3A4 playing a key role in the oxidative metabolism. Due to its extensive metabolism, analytical methods for detecting AB-CHMINACA exposure should target its major metabolites, particularly the hydroxylated and carboxylated products. Further research is warranted to fully elucidate the in vivo pharmacokinetics of AB-CHMINACA in humans, which will provide a more complete understanding of its pharmacological and toxicological profile.
References
- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
"toxicological profile of AB-CHMINACA and its metabolites"
An In-depth Technical Guide on the Toxicological Profile of AB-CHMINACA and its Metabolites
Introduction
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, or AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family.[1][2] First synthesized in 2009 as a potential therapeutic agent, it emerged on the illicit drug market around 2013.[3] Like other SCRAs, AB-CHMINACA mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by interacting with the body's endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2.[3][4] However, its significantly higher potency and efficacy compared to THC have been linked to a greater risk of severe and unpredictable toxic effects.[5][6] This document provides a comprehensive toxicological profile of AB-CHMINACA and its metabolites, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: Receptor Interaction
AB-CHMINACA functions as a potent, full agonist at both the CB1 and CB2 receptors, with a higher affinity for the CB2 receptor.[1][5] Its binding affinity (Ki) for the CB1 receptor is 0.78 nM and for the CB2 receptor is 0.45 nM.[1] In functional assays, AB-CHMINACA demonstrates greater efficacy than Δ⁹-THC and even surpasses most known full agonists of the CB1 receptor.[5][7] This high efficacy is a critical factor in its toxic potential, leading to a more robust activation of downstream signaling pathways compared to the partial agonism of THC.[5]
Quantitative Toxicological Data
The following tables summarize key quantitative data related to the toxicology of AB-CHMINACA.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% GTPγS Binding vs. CP55,940) |
|---|---|---|---|---|
| AB-CHMINACA | CB1 | 0.78[1] | 4.1 | 165% |
| AB-CHMINACA | CB2 | 0.45[1] | 3.9 | 74% |
| Δ⁹-THC (for comparison) | CB1 | 40.7 | 49.5 | 50% |
Data compiled from multiple sources where available. The primary source for the table data is a 2015 study in the Journal of Pharmacology and Experimental Therapeutics.[5]
Table 2: In Vivo Animal Toxicology Data
| Parameter | Species | Route of Administration | Value |
|---|---|---|---|
| LD50 | Mouse | Intraperitoneal (IP) | 282.84 mg/kg[3] |
| Potency vs. Δ⁹-THC (Tetrad Test) | Mouse | Intraperitoneal (IP) | 11- to 58-fold more potent[6] |
Table 3: Detected Concentrations in Human Biological Matrices
| Matrix | Concentration Range | Notes |
|---|---|---|
| Blood/Serum | 0.6 - 10 ng/mL[8] | Severe impairment reported even at low concentrations.[8] |
| Hair | 2.2 - 15,300 pg/mg[8] | Parent drug is found at much higher concentrations than metabolites.[9] |
| Urine | Not typically detected | Parent compound is rarely found; metabolites are the primary targets.[10][11] |
| Postmortem Blood | ~4.1 ng/mL[12] | A case of fatal intoxication.[12] |
Pharmacokinetics and Metabolism
AB-CHMINACA undergoes extensive phase I and phase II metabolism, resulting in the parent compound being almost undetectable in urine samples.[11][13]
4.1 Metabolic Pathways The primary metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and amidase enzymes.[13] Key metabolic reactions include:
-
Hydroxylation: Mono- and di-hydroxylation occurs on the cyclohexyl ring and isopropyl group.[13][14]
-
Carboxylation: Amidase-mediated hydrolysis of the terminal amide group forms a carboxylated metabolite.[13][14]
-
N-Dealkylation: Removal of the cyclohexylmethyl group.[13]
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites.[13]
In total, at least 26 metabolites have been identified in vitro.[13] The most prominent metabolites detected in human samples are hydroxylated and carboxylated forms, such as 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3).[10] Importantly, some of these metabolites retain significant activity at cannabinoid receptors, potentially prolonging the toxic effects.[4][8]
In Vivo and Clinical Toxicology
Acute exposure to AB-CHMINACA is associated with a wide range of adverse effects across multiple organ systems.
5.1 Animal Studies In animal models, AB-CHMINACA induces the classic cannabinoid tetrad of effects: locomotor suppression, antinociception, hypothermia, and catalepsy, but at much higher potency than THC.[5][7] Animal studies have also revealed dose-dependent toxic effects on major organs. Histopathological examinations in rats following acute exposure showed generalized congestion, hemorrhage, inflammatory cell infiltration, and degeneration in the lung, heart, and liver.[15] Subacute administration in mice resulted in similar histotoxic effects on the liver and kidneys.[2][3]
5.2 Human Toxicology Clinical and forensic case reports link AB-CHMINACA to severe and sometimes fatal outcomes. The most frequently reported adverse effects are neuropsychiatric, including agitation, psychosis, confusion, seizures, and delayed movements.[3][12] Cardiovascular complications, such as hypertension and myocardial infarction, are also common and contribute significantly to its lethality. Deaths have been attributed to direct organ toxicity and severe central nervous system depression.[3][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate detection and quantification of AB-CHMINACA and its metabolites.
6.1 Cannabinoid Receptor Binding and Functional Assays
-
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Human CB1 and CB2 receptor membrane preparations (40 fmol) are used.
-
Incubation Mixture: The assay is conducted in a buffer solution (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 3 mM MgCl2, 0.5% w/v BSA).
-
Reagents: The mixture includes the test compound (AB-CHMINACA), GDP (20 μM), and [³⁵S]GTPγS (100 pM) in a total volume of 0.45 ml.
-
Incubation: Samples are incubated in duplicate for 1 hour.
-
Detection: Bound [³⁵S]GTPγS is separated from unbound via filtration and quantified using liquid scintillation counting.
-
Data Analysis: Data is analyzed using nonlinear regression to determine EC50 and Emax values.[5]
-
6.2 In Vivo Murine Tetrad Test
-
Protocol: Assessment of Cannabinoid Effects in Mice
-
Animals: Male C57/BL6J mice are typically used.[5]
-
Vehicle: AB-CHMINACA is dissolved in a suitable vehicle, such as ethanol-saline, for intraperitoneal (IP) injection.[15]
-
Administration: Animals receive an IP injection of the test compound at various doses.
-
Endpoints: The following are measured at set time points post-injection:
-
Locomotor Activity: Spontaneous activity in an open field.
-
Antinociception: Tail-flick or hot-plate test to measure pain response latency.
-
Hypothermia: Rectal temperature measurement.
-
Catalepsy: Ring immobility test.
-
-
Data Analysis: Dose-response curves are generated to calculate the ED50 for each effect.[5]
-
6.3 Analytical Toxicology Methods
-
Protocol: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis of Blood
-
Sample Preparation: A blood sample (e.g., 1 mL) is fortified with a deuterated internal standard.
-
Extraction: The sample is subjected to solid-phase extraction. The SPE cartridge is conditioned, the sample is loaded, and then washed with water and 5% acetonitrile.[3]
-
Elution: AB-CHMINACA is eluted from the cartridge using a solution of dichloromethane:isopropanol (4:1).[3]
-
Evaporation & Reconstitution: The solvent is evaporated under a nitrogen stream, and the residue is reconstituted in ethyl acetate.[3]
-
GC-MS/MS Analysis: The sample is injected into a GC-MS/MS system. Helium is used as the carrier gas. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.[3]
-
Signaling Pathway
As a GPCR agonist, AB-CHMINACA initiates a cascade of intracellular events upon binding to CB1/CB2 receptors. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
The toxicological profile of AB-CHMINACA is characterized by its high potency and efficacy as a full agonist at cannabinoid receptors, distinguishing it from the partial agonism of Δ⁹-THC. Quantitative data from in vitro and in vivo studies confirm it is significantly more potent than its natural counterpart.[5][6] The substance undergoes extensive metabolism, producing numerous metabolites that may themselves be pharmacologically active, complicating the toxicological assessment and prolonging its effects.[8][13] The severe multi-organ toxicity observed in animal models and documented in human case reports underscores the significant public health risk posed by AB-CHMINACA.[12] A thorough understanding of its pharmacodynamics, metabolism, and analytical detection methods is essential for clinical, forensic, and research professionals.
References
- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid | Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice | springermedicine.com [springermedicine.com]
- 3. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecddrepository.org [ecddrepository.org]
- 7. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 13. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute Toxic Effects of AB-CHMINACA on Lung, Heart and Liver: An Experimental Pilot Study [journals.ekb.eg]
Technical Guide to AB-CHMINACA M5A Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the analytical reference standard for AB-CHMINACA metabolite M5A. It covers the availability, physicochemical properties, analytical methodologies, and key biological pathways associated with this compound, intended for forensic, toxicological, and research applications.
Introduction and Availability
AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been identified in illicit products worldwide.[1] Due to extensive in vivo metabolism, the parent compound is often undetectable in biological samples, making its metabolites the primary targets for confirming consumption.[2][3][4] AB-CHMINACA M5A, formally known as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, is a potential metabolite formed in the liver.[5][6]
The use of a certified analytical reference standard is crucial for the development and validation of analytical methods to accurately identify and quantify AB-CHMINACA M5A in forensic and clinical settings.[7] This standard is available for research and forensic applications from specialized chemical suppliers, including Cayman Chemical, Bertin Bioreagent, and GlpBio.[5][6][8][9] These standards are essential for ensuring the accuracy and reliability of toxicological screenings and metabolism studies.[7]
Physicochemical and Analytical Data
The AB-CHMINACA M5A analytical reference standard is typically supplied as a crystalline solid or neat solid and is characterized by the following properties.[5][7] Purity is generally ≥98% and is often provided as a mixture of diastereomers.[5]
Table 1: Physicochemical Properties of AB-CHMINACA M5A
| Property | Value | Reference |
| Formal Name | 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | [5] |
| CAS Number | 2207957-90-0 | [5][6] |
| Molecular Formula | C₁₅H₁₈N₂O₃ | [5] |
| Formula Weight | 274.3 g/mol | [5] |
| Purity | ≥98% (mixture of diastereomers) | [5] |
| Formulation | Crystalline Solid | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 5 years | [5] |
Table 2: Solubility Data for AB-CHMINACA M5A
| Solvent | Approximate Solubility | Reference |
| DMF | 50 mg/ml | [5] |
| DMSO | 30 mg/ml | [5] |
| Ethanol | 30 mg/ml | [5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [5] |
Experimental Protocols and Methodologies
The detection of AB-CHMINACA and its metabolites in biological matrices such as blood, urine, and hair is predominantly achieved using advanced mass spectrometric techniques.[2][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and specificity.[10][11][12]
General Workflow for Analysis
The analytical process involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection. A certified reference standard is critical for method validation, calibration, and positive identification.
Caption: General workflow for the analysis of AB-CHMINACA M5A.
Example Protocol: LC-MS/MS Analysis in Whole Blood
This protocol provides a representative methodology for the screening and quantification of synthetic cannabinoids, including metabolites like M5A, in whole blood.
-
Standard Preparation : Prepare a stock solution of AB-CHMINACA M5A reference standard in a suitable organic solvent (e.g., methanol or DMF). Create a series of calibrators and quality control samples by spiking blank whole blood with known concentrations of the standard.
-
Sample Preparation (Protein Precipitation) :
-
To a 0.2 mL aliquot of whole blood (calibrator, control, or unknown sample), add an internal standard.[11]
-
Add 0.6 mL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.[11]
-
Vortex the mixture for 5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[11]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 30-40°C.[11]
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Conditions :
-
Chromatographic Column : A C18 reversed-phase column is typically used for separation.
-
Mobile Phase : A gradient elution using water and acetonitrile, both containing an additive like 0.1% formic acid, is common.[11][12]
-
Ionization : Electrospray ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for AB-CHMINACA M5A must be determined by infusing the reference standard. For example, the calculated [M+H]⁺ for M5A is m/z 275.13954.[13]
-
Biological Activity and Signaling Pathway
AB-CHMINACA, the parent compound, is a potent agonist of the cannabinoid type 1 (CB₁) receptor, which is the most abundant G protein-coupled receptor (GPCR) in the brain.[5][14][15] The physiological and toxicological properties of the M5A metabolite are not fully characterized, but the activity of the parent compound is mediated through CB₁ receptor signaling.[5][8]
Activation of the CB₁ receptor by an agonist like AB-CHMINACA canonically couples to inhibitory G proteins (Gαi/o).[16][17] This initiates a signaling cascade that leads to the psychoactive and physiological effects associated with the compound.
Caption: Canonical CB₁ receptor signaling pathway.
The binding of AB-CHMINACA to the CB₁ receptor leads to the dissociation of the Gαi/o and Gβγ subunits.[14][17] The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[16] The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (VGCC) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[17] This combined action results in a hyperpolarization of the neuron and reduced neurotransmitter release. Additionally, signaling can occur through other pathways, such as the MAPK/ERK pathway, affecting gene expression and neuronal plasticity.[15][18]
References
- 1. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.cn [glpbio.cn]
- 7. This compound () for sale [vulcanchem.com]
- 8. This compound - Analytical Standards - CAT N°: 16394 [bertin-bioreagent.com]
- 9. Buy Online Cayman Chemical - this compound [A crystalline solid] | LGC Standards [lgcstandards.com]
- 10. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The CB₁ cannabinoid receptor signals striatal neuroprotection via a PI3K/Akt/mTORC1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [ourarchive.otago.ac.nz]
The Pharmacological Landscape of Hydroxylated AB-CHMINACA Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, primarily through hydroxylation mediated by cytochrome P450 enzymes. While the parent compound is known to be a high-affinity, high-efficacy agonist at both the CB1 and CB2 cannabinoid receptors, a comprehensive pharmacological profile of its hydroxylated metabolites has yet to be fully elucidated in the scientific literature. This technical guide synthesizes the current understanding of AB-CHMINACA metabolism, delves into the pharmacological activity of the parent compound, and leverages data from structurally similar analogs to infer the potential activity of its hydroxylated metabolites. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research in this critical area of synthetic cannabinoid toxicology and pharmacology.
Introduction
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant adverse health effects. Like many SCRAs, its in vivo effects are not only dictated by the parent compound but also by its various metabolites. Understanding the pharmacological activity of these metabolites is crucial for a complete assessment of the toxicological profile of AB-CHMINACA. This guide focuses on the hydroxylated metabolites, which represent a major biotransformation pathway.
Metabolism of AB-CHMINACA
In vitro studies using human liver microsomes (HLMs) have demonstrated that AB-CHMINACA is extensively metabolized, leading to the formation of numerous phase I and phase II metabolites[1].
Phase I Metabolism: The primary phase I metabolic pathways for AB-CHMINACA are:
-
Hydroxylation: Multiple mono- and di-hydroxylated metabolites are formed, primarily on the cyclohexyl and methylpropyl moieties[1]. The cytochrome P450 enzyme CYP3A4 has been identified as the main enzyme responsible for these hydroxylations[1].
-
Carboxylation: Amidase-mediated hydrolysis can also occur, leading to the formation of carboxylated metabolites[1].
Phase II Metabolism: The hydroxylated and carboxylated metabolites can undergo further conjugation with glucuronic acid to form more water-soluble compounds for excretion[1].
Pharmacological Activity
Parent Compound: AB-CHMINACA
AB-CHMINACA is a potent and full agonist at both the CB1 and CB2 cannabinoid receptors[2][3]. Its high affinity and efficacy contribute to its profound physiological and psychoactive effects.
Table 1: Quantitative Pharmacological Data for AB-CHMINACA
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of CP55,940) | Reference(s) |
| AB-CHMINACA | CB1 | 0.78 | 2.0 | 131 | [2] |
| CB2 | 0.45 | 1.8 | 80 | [2] |
Hydroxylated Metabolites of AB-CHMINACA
To provide researchers with a potential framework for the pharmacological activity of these metabolites, data from the structurally similar synthetic cannabinoid AB-PINACA and its hydroxylated metabolites are presented below. It is crucial to note that while these compounds share structural similarities, the pharmacological properties of AB-CHMINACA's metabolites should be determined experimentally.
Pharmacological Activity of Hydroxylated AB-PINACA Metabolites (as Surrogates)
Studies on AB-PINACA have shown that its hydroxylated metabolites retain significant affinity and efficacy at cannabinoid receptors[5][6].
Table 2: Quantitative Pharmacological Data for Hydroxylated AB-PINACA Metabolites
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of CP55,940) | Reference(s) |
| 4-hydroxy-pentyl-AB-PINACA | CB1 | 15.5 | 31.4 | 98 | [5][6] |
| CB2 | 4.8 | 10.9 | 102 | [5][6] | |
| 5-hydroxy-pentyl-AB-PINACA | CB1 | 29.8 | 58.7 | 96 | [5][6] |
| CB2 | 8.9 | 21.3 | 101 | [5][6] |
These data suggest that the hydroxylated metabolites of AB-CHMINACA are also likely to be potent agonists at both CB1 and CB2 receptors, potentially contributing to the overall duration and profile of effects following AB-CHMINACA consumption.
Cannabinoid Receptor Signaling Pathways
The activation of CB1 and CB2 receptors by agonists like AB-CHMINACA and its metabolites initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, with 0.1% bovine serum albumin (BSA), pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and a range of concentrations of the unlabeled test compound (e.g., hydroxylated AB-CHMINACA metabolite).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins following receptor stimulation by an agonist, providing information on the compound's efficacy and potency (EC50).
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.
-
Incubation: Membranes are incubated with a specific concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), an excess of GDP, and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated by plotting the amount of bound [35S]GTPγS against the concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined from these curves.
Conclusion and Future Directions
AB-CHMINACA is a potent synthetic cannabinoid that is extensively metabolized to hydroxylated derivatives. While the parent compound's pharmacology is well-characterized, there is a significant knowledge gap regarding the specific pharmacological activities of its hydroxylated metabolites. Based on data from structurally similar compounds, it is highly probable that these metabolites are also potent cannabinoid receptor agonists and contribute significantly to the overall toxicological and pharmacological effects of AB-CHMINACA.
Future research should prioritize the synthesis and in vitro and in vivo pharmacological characterization of the major hydroxylated metabolites of AB-CHMINACA. This will enable a more accurate assessment of the risks associated with AB-CHMINACA use and provide a more complete understanding of its complex pharmacology. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for these critical future investigations.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 6. Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Studies of AB-CHMINACA Metabolite M5A: A Review of Current Knowledge and Future Directions
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo characterization of AB-CHMINACA metabolite M5A. To date, no specific animal studies investigating the physiological and toxicological properties of this metabolite have been published. While research has extensively documented the metabolism of the parent compound, AB-CHMINACA, and its effects in various animal models, the in vivo activity of its metabolite, M5A, remains unknown[1][2][3].
This technical guide synthesizes the available information on the metabolism of AB-CHMINACA to produce M5A and details the established in vivo experimental protocols for the parent compound. This information serves as a foundational resource for researchers and drug development professionals aiming to investigate the pharmacology and toxicology of this compound.
Metabolism of AB-CHMINACA and the Formation of M5A
AB-CHMINACA undergoes extensive metabolism in the body, primarily through hydroxylation and carboxylation reactions. In vitro studies using human liver microsomes have identified numerous metabolites[4][5]. The metabolite designated as M5A is formally known as 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, with the chemical formula C15H18N2O3[2][3]. It is considered a potential metabolite of AB-CHMINACA produced in the liver[1][2][3][6]. The metabolic pathway leading to M5A involves two key transformations of the parent AB-CHMINACA molecule: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid[7].
Caption: Metabolic conversion of AB-CHMINACA to its M5A metabolite.
In Vivo Animal Studies of the Parent Compound: AB-CHMINACA
While no in vivo data exists for M5A, numerous studies have characterized the effects of the parent compound, AB-CHMINACA, in animal models, primarily mice and rats. These studies provide a framework for potential future investigations into M5A.
Summary of In Vivo Effects of AB-CHMINACA
AB-CHMINACA has been shown to produce a range of effects consistent with potent cannabinoid receptor agonism. These effects are dose-dependent and include locomotor suppression, antinociception, hypothermia, and catalepsy[8][9]. Toxicological studies in rats have demonstrated that acute exposure can lead to central nervous system depression or excitation, as well as histopathological changes in the lung, heart, and liver at higher doses. Subacute administration in mice has been associated with histotoxic effects on the liver and kidneys[10][11].
Quantitative Data from In Vivo Studies of AB-CHMINACA
The following table summarizes key quantitative data from published in vivo studies on AB-CHMINACA.
| Parameter | Species | Route of Administration | Value | Reference |
| ED50 (Locomotor Suppression) | Mouse | Intraperitoneal | 0.3 mg/kg | [8] |
| ED50 (Antinociception) | Mouse | Intraperitoneal | 0.1 mg/kg | [8] |
| ED50 (Hypothermia) | Mouse | Intraperitoneal | 0.3 mg/kg | [8] |
| ED50 (Catalepsy) | Mouse | Intraperitoneal | 0.1 mg/kg | [8] |
| LD50 | Mouse | Intraperitoneal | 282.84 mg/kg | [10][11] |
Experimental Protocols for In Vivo Assessment
The following are detailed methodologies adapted from studies on AB-CHMINACA that could be applied to the investigation of metabolite M5A.
Animal Models
-
Species: Male ICR mice or adult male albino rats are commonly used[8][10].
-
Housing: Animals are typically housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water[8].
Drug Preparation and Administration
-
Vehicle: Due to its poor water solubility, AB-CHMINACA is often dissolved in a vehicle consisting of ethanol, Polysorbate 80 (Tween 80), and saline[8]. A common vehicle formulation is 7.8% Polysorbate 80 and 92.2% sterile saline[8].
-
Administration: Intraperitoneal (i.p.) injection is a frequent route of administration for systemic effects[8][10].
Cannabinoid Tetrad Test
This battery of tests is used to assess the cannabimimetic activity of a compound.
Caption: Workflow for the cannabinoid tetrad test in mice.
-
Locomotor Activity: Spontaneous activity is measured in locomotor activity chambers[8].
-
Antinociception: The tail-flick test is commonly used to assess pain suppression[8].
-
Hypothermia: Rectal temperature is measured using a digital thermometer[8].
-
Catalepsy: Ring immobility test, where the time the animal remains immobile on a ring is measured[8].
Toxicological Assessment
-
Acute Toxicity: Animals are administered a range of doses and observed for clinical signs of toxicity and mortality over a 14-day period to determine the LD50[10].
-
Subacute Toxicity: Daily administration of the compound for a period of several weeks (e.g., four weeks) is followed by collection of blood for biochemical analysis and tissues (e.g., liver, kidney, lung, heart) for histopathological examination[10][11].
Sample Analysis
-
Metabolite Identification: Urine and blood samples can be collected from dosed animals and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites[8].
Future Research Directions
The absence of in vivo data for this compound highlights a critical area for future research. Key questions to be addressed include:
-
Does M5A cross the blood-brain barrier?
-
Does M5A have affinity for and activity at cannabinoid receptors (CB1 and CB2)?
-
What are the pharmacokinetic and pharmacodynamic profiles of M5A in animal models?
-
Does M5A exhibit the same cannabimimetic effects as the parent compound?
-
What is the toxicity profile of M5A compared to AB-CHMINACA?
Investigating these questions will be crucial for a comprehensive understanding of the pharmacology and toxicology of AB-CHMINACA and for informing clinical and forensic toxicology. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies.
References
- 1. glpbio.cn [glpbio.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of AB-CHMINACA Metabolite M5A in Biological Matrices using LC-MS/MS
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of M5A, a carboxylic acid metabolite of the synthetic cannabinoid AB-CHMINACA. The protocol provides a comprehensive workflow, including sample preparation from urine, optimized chromatographic conditions, and mass spectrometric parameters. This method is intended for use by researchers, forensic toxicologists, and drug metabolism scientists for reliable detection and quantification of AB-CHMINACA consumption biomarkers.
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases.[1] Like many synthetic cannabinoids, AB-CHMINACA is extensively metabolized in the body, and the parent compound is often undetectable in biological samples like urine.[2] Therefore, identifying and quantifying its metabolites is crucial for confirming exposure.
One of the key metabolic pathways for AB-CHMINACA involves hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide, leading to the formation of carboxylic acid metabolites.[3][4] The metabolite M5A, formally known as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, is a potential urinary biomarker for AB-CHMINACA use.[5][6] Its increased polarity compared to the parent drug facilitates urinary excretion.[6] This document presents a detailed protocol for the extraction and quantification of M5A using solid-phase extraction (SPE) and LC-MS/MS.
Experimental Protocol
Materials and Reagents
-
Standards: AB-CHMINACA metabolite M5A certified reference material, AB-CHMINACA-D4 metabolite M5A (or a suitable structural analog as an internal standard - IS).
-
Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Reagents: β-glucuronidase enzyme, phosphate buffer (pH 6.8).
-
SPE Cartridges: Mixed-mode or hydrophilic-lipophilic balanced (HLB) solid-phase extraction cartridges.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine sample, add 25 µL of the internal standard (IS) working solution. Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase. Vortex and incubate at 55°C for 2 hours to cleave glucuronide conjugates.[2][7]
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.[8]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.[8]
-
Elution: Elute the analyte and IS from the cartridge using 2 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9]
LC-MS/MS Instrumentation and Conditions
Analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[9][10]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 2 min |
Table 2: Mass Spectrometry (MS/MS) Parameters (Hypothetical)
Note: Precursor and product ions for M5A should be optimized by direct infusion of a standard solution. The values below are proposed based on the compound's structure (Formula: C₁₅H₁₈N₂O₃, MW: 274.3)[5].
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) |
| M5A | 275.1 | 171.1 | 20 | 145.1 | 35 |
| M5A-D4 (IS) | 279.1 | 175.1 | 20 | 149.1 | 35 |
| (CE: Collision Energy) |
Method Validation Summary
The method should be validated according to established guidelines. A summary of typical acceptance criteria and performance data is presented below.
Table 3: Quantitative Method Validation Data (Representative)
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL[10] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 85% - 115% |
| Recovery | > 80% |
Visualized Workflows and Pathways
Metabolism of AB-CHMINACA to M5A
The metabolic conversion of AB-CHMINACA to the M5A metabolite involves two primary biotransformations: hydrolysis of the valine amide to a carboxylic acid and hydroxylation on the cyclohexyl ring.[3]
Caption: Metabolic pathway of AB-CHMINACA to metabolite M5A.
LC-MS/MS Experimental Workflow
The overall analytical process, from sample receipt to data analysis, follows a structured workflow to ensure accuracy and reproducibility.
Caption: Workflow for M5A quantification by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a selective and sensitive protocol for the quantification of the this compound in urine. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable quantification. This application note serves as a comprehensive guide for forensic and clinical laboratories to implement the monitoring of this important synthetic cannabinoid biomarker.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. research.unipd.it [research.unipd.it]
- 10. preprints.org [preprints.org]
Application Notes and Protocols for AB-CHMINACA M5A Analysis in Human Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of human urine for the analysis of AB-CHMINACA metabolites. The focus is on providing robust methodologies for accurate and reliable quantification of these synthetic cannabinoids, which are often found in urine as conjugated metabolites. The primary metabolite of AB-CHMINACA often targeted for analysis is the 4-hydroxycyclohexylmethyl metabolite (M1), and this guide is applicable to its isomers and other related metabolites like the M5A variant.
Introduction
AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been associated with numerous adverse health events. Due to extensive metabolism, the parent compound is rarely detected in urine. Therefore, forensic and clinical toxicology laboratories must target its metabolites for detection. A critical step in the analytical workflow is the sample preparation, which aims to extract and concentrate the analytes from the complex urine matrix while minimizing interferences. This document outlines three commonly employed extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method depends on various factors, including desired recovery, sample throughput, cost, and available instrumentation. The following table summarizes key quantitative parameters for different extraction methods applied to synthetic cannabinoids in urine. It is important to note that data for AB-CHMINACA M5A is limited, and therefore, data for the parent compound or other closely related metabolites are included for comparative purposes.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Modified QuEChERS |
| Analyte | AB-CHMINACA | AB-FUBINACA | AB-CHMINACA Metabolites (M1 and M3) |
| Recovery | 69.90–118.39% (for a panel of 11 synthetic cannabinoids)[1] | Not explicitly stated | M1: 44.8 ± 3.99%, M3: 61.0 ± 2.59% |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 ng/mL[2] | Not explicitly stated | ~5 ng/mL |
| Matrix Effect | 76.7%–106.1% (for a panel of 11 synthetic cannabinoids)[2] | Not explicitly stated | Not explicitly stated |
| Key Advantages | High enrichment ratio, high accuracy, clean extracts[1][2] | Simple, widely accessible | Fast, easy, cheap, effective, rugged, and safe[3][4] |
| Key Disadvantages | Can be more time-consuming and costly than LLE | Large consumption of organic solvents, potentially unstable recovery[1][2] | May require optimization of salt and sorbent composition for specific analytes[4] |
Experimental Protocols
Enzymatic Hydrolysis (Pre-treatment for all methods)
Since many synthetic cannabinoid metabolites are excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is crucial to cleave the glucuronic acid moiety and allow for the detection of the free metabolite.[5][6]
Protocol:
-
To 1 mL of human urine, add a suitable internal standard.
-
Add 1 mL of 100 mM acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase from a suitable source (e.g., Helix pomatia, E. coli, or recombinant).[5][7]
-
Vortex the sample for 30 seconds.
-
Incubate the sample at an optimized temperature and duration (e.g., 60-65°C for 1-2 hours).[7][8] The optimal conditions may vary depending on the enzyme used.[6]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates before proceeding with extraction.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective method for cleaning up and concentrating analytes from complex matrices.[1][2]
Materials:
-
SPE cartridges (e.g., Waters Oasis HLB, 3 cc, 60 mg)[2]
-
Methanol
-
Deionized water
-
100 mM Acetate buffer (pH 5.0)
-
Methanol/Acetate buffer wash solution (25:75, v/v)
-
Ethyl acetate (Elution solvent)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase of the analytical system)
Protocol:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[7]
-
Sample Loading: Load the pre-treated (hydrolyzed) urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[7]
-
Washing:
-
Drying: Dry the cartridge under full vacuum or positive pressure for 10 minutes.[7]
-
Elution: Elute the analytes from the cartridge with 3 mL of ethyl acetate into a clean collection tube.[7]
-
Evaporation and Reconstitution:
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Comparison of Species-Specific β-Glucuronidase Hydrolysis of Cannabinoid Metabolites in Human Urine [rosap.ntl.bts.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Synthetic Cannabinoid Metabolites: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids (SCs) represent a large and evolving class of new psychoactive substances (NPS) that pose significant challenges for forensic and clinical toxicology laboratories. Due to their extensive metabolism, parent compounds are often undetectable in biological matrices like urine and blood. Therefore, analytical methods must target their more abundant metabolites. Solid-phase extraction (SPE) is a robust and widely used sample preparation technique for the extraction and concentration of SC metabolites from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the SPE of SC metabolites and summarizes key quantitative data to aid in method development and validation.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs). CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects, while CB2 receptors are mainly expressed in the immune system.[1][2] Upon binding of a synthetic cannabinoid, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.
The canonical pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o).[1][3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1][4] Additionally, the activation of CB1 and CB2 receptors stimulates the mitogen-activated protein kinase (MAPK) signaling pathway, including p42/p44 MAPK (ERK1/2), which plays a role in regulating gene expression and other cellular processes.[1][4] CB1 receptor activation can also modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which affects neuronal excitability.[3][4]
Caption: Synthetic Cannabinoid Receptor Signaling Pathway.
Experimental Protocol: Solid-Phase Extraction of Synthetic Cannabinoid Metabolites from Urine
This protocol provides a general procedure for the extraction of synthetic cannabinoid metabolites from urine samples. Optimization may be required for specific analytes and matrices.
Sample Pretreatment (Enzymatic Hydrolysis)
Many synthetic cannabinoid metabolites are excreted in urine as glucuronide conjugates.[5] A hydrolysis step is necessary to cleave the glucuronide moiety, improving extraction efficiency and detection by LC-MS/MS.[5]
-
To 1.0 mL of urine, add 1.0 mL of acetate buffer (100 mM, pH 5.0).
-
Add 50 µL of β-glucuronidase from Patella vulgata (≥5000 units/mL).
-
Vortex the mixture for 30 seconds.
-
Incubate at 60-65°C for 1-3 hours.[1]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at approximately 3500 x g for 10 minutes.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction (SPE)
A variety of SPE sorbents can be used, with polymeric sorbents like Oasis HLB and Strata-X, and reversed-phase silica-based sorbents like C18 being common choices.[6][7][8]
SPE Workflow Diagram
Caption: General Solid-Phase Extraction Workflow.
a. Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol.
-
Follow with 3 mL of deionized water. Do not allow the sorbent to dry.
b. Loading:
-
Load the pretreated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
c. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
A second wash with a weak organic solvent mixture (e.g., 3 mL of 40% methanol in water or 25:75 methanol:acetate buffer) can be employed to remove less polar interferences.[1]
d. Elution:
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 3 mL of an appropriate organic solvent. Common elution solvents include methanol, acetonitrile, ethyl acetate, or mixtures thereof.[1][6]
e. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the SPE of synthetic cannabinoid metabolites. This data can be used as a reference for method development and performance evaluation.
Table 1: Recovery of Synthetic Cannabinoid Metabolites using SPE
| Analyte | SPE Sorbent | Matrix | Recovery (%) |
| JWH-018 N-(5-hydroxypentyl) | Polymeric | Urine | 65-99 |
| JWH-018 N-pentanoic acid | Polymeric | Urine | 65-99 |
| ADB-PINACA N-pentanoic acid | Reversed-phase (phenyl) | Urine | 43-97 |
| 11-hydroxy-THC | Not specified | Urine | >50 |
| THCCOOH | Not specified | Urine | >50 |
| AB-FUBINACA metabolite 3 | Not specified | Urine | >50 |
| Various SC Metabolites (37 total) | Not specified | Urine | 65-99 |
| Various SCs (11 total) | Oasis HLB | Rat Urine | 69.90-118.39 |
Note: Recovery data can vary significantly based on the specific SPE sorbent, methodology, and the analyte's chemical properties.
Table 2: Matrix Effects and Limits of Quantification (LOQ) for Synthetic Cannabinoid Metabolites
| Analyte | SPE Sorbent | Matrix | Matrix Effect (%) | LOQ (ng/mL) |
| Various SC Metabolites (61 total) | Reversed-phase (phenyl) | Urine | 81-185 | 0.025-0.5 |
| Various SC Metabolites (37 total) | Not specified | Urine | 0.4-10.1 (bias) | Not Specified |
| 11-hydroxy-THC | Not specified | Urine | Not Specified | 0.5 |
| THCCOOH | Not specified | Urine | Not Specified | 0.5 |
| Various SCs (11 total) | Oasis HLB | Rat Urine | 80-100 (for most) | 0.01-0.1 |
Note: Matrix effects are a measure of the suppression or enhancement of ionization by co-eluting matrix components. Values close to 100% indicate minimal matrix effects.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of synthetic cannabinoid metabolites from urine. The provided quantitative data and diagrams of the signaling pathway and experimental workflow serve as valuable resources for researchers and scientists in the field. The selection of an appropriate SPE sorbent and optimization of the wash and elution steps are critical for achieving high recovery and minimizing matrix effects, thereby ensuring accurate and reliable quantification of synthetic cannabinoid metabolites in biological samples.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dietsmoke.com [dietsmoke.com]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Analysis of AB-CHMINACA and its Metabolites in Hair Samples using GC-MS
For Research, Scientific, and Drug Development Professionals
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic cases worldwide. Hair analysis provides a long-term window of detection for drug use, making it a valuable matrix in clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely available technique for the detection and quantification of drugs of abuse and their metabolites in various biological samples, including hair. This application note provides a detailed protocol for the analysis of AB-CHMINACA and its primary metabolites in human hair samples.
Metabolic Pathway of AB-CHMINACA
AB-CHMINACA undergoes extensive metabolism in the human body, primarily through oxidation and hydrolysis. The major metabolic transformations include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group. Understanding these pathways is crucial for identifying the correct biomarkers of consumption.
Caption: Metabolic pathway of AB-CHMINACA.
Experimental Workflow
The overall workflow for the GC-MS analysis of AB-CHMINACA metabolites in hair involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for hair analysis.
Quantitative Data Summary
The following table summarizes the concentration ranges of AB-CHMINACA and its metabolites reported in hair samples from various studies. It is important to note that most of the quantitative data available in the literature is from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is generally more sensitive than GC-MS for these compounds. However, with proper optimization, GC-MS can achieve the necessary sensitivity for detecting chronic use.
| Analyte | Concentration Range (pg/mg) | Notes |
| AB-CHMINACA | 1.5 - 15,300 | The parent drug is often found at higher concentrations than its metabolites in hair.[1] |
| Hydroxylated Metabolites | 2.5 - 13,500 | Concentrations can vary significantly depending on the individual's metabolism and usage pattern. |
| Carboxylic Acid Metabolite | Lower than parent and hydroxylated metabolites | Often challenging to detect without highly sensitive instrumentation. |
Experimental Protocols
Hair Sample Preparation
a. Decontamination: To remove external contaminants, hair samples are washed sequentially.
-
Weigh approximately 20-50 mg of hair.
-
Wash the hair sample with 5 mL of dichloromethane for 2 minutes.
-
Discard the solvent and repeat the washing step with 5 mL of isopropanol for 2 minutes.
-
Follow with a final wash using 5 mL of deionized water for 2 minutes.
-
Dry the hair sample at room temperature.
b. Digestion: The hair matrix is broken down to release the entrapped analytes.
-
Cut the decontaminated hair into small segments (approximately 1-2 mm).
-
Place the hair segments into a glass tube.
-
Add 1 mL of 1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 95°C for 15 minutes.
-
Allow the sample to cool to room temperature.
c. Extraction: A liquid-liquid extraction (LLE) is performed to isolate the analytes of interest.
-
Neutralize the digested sample with an appropriate volume of 1 M hydrochloric acid (HCl).
-
Add an internal standard solution.
-
Add 3 mL of a hexane/ethyl acetate (9:1, v/v) mixture.
-
Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
d. Derivatization: To improve the volatility and thermal stability of the analytes for GC-MS analysis, a derivatization step is necessary.
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp 1: 20°C/min to 250°CRamp 2: 10°C/min to 310°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) for TMS-derivatives | |
| AB-CHMINACA | To be determined empirically based on the mass spectrum of the derivatized standard |
| Hydroxylated AB-CHMINACA | To be determined empirically based on the mass spectrum of the derivatized standard |
| Carboxylic Acid AB-CHMINACA | To be determined empirically based on the mass spectrum of the derivatized standard |
Note on SIM Ions: The specific ions for monitoring will depend on the fragmentation pattern of the trimethylsilyl (TMS) derivatives of AB-CHMINACA and its metabolites. It is essential to inject a derivatized standard of each analyte to determine the characteristic and most abundant ions for use in the SIM method.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of AB-CHMINACA and its metabolites in hair. The provided methodologies for sample preparation and instrumental analysis are based on established practices for the analysis of synthetic cannabinoids in hair.[2][3][4] Adherence to proper quality control procedures, including the use of calibration curves and quality control samples, is essential for obtaining accurate and reliable quantitative results. While LC-MS/MS is often favored for its higher sensitivity, GC-MS remains a valuable and accessible tool for the detection of AB-CHMINACA in forensic and clinical settings.
References
Topic: UPLC-QTOF/MS for Untargeted Screening of NPS Metabolites
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rapid emergence of New Psychoactive Substances (NPS) presents a significant challenge for forensic and clinical toxicology.[1] These substances are characterized by their diverse chemical structures and short lifespan on the illicit market, making the identification of their metabolites in biological samples a complex analytical task.[2] Untargeted screening using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) offers a powerful solution. This high-resolution mass spectrometry (HRMS) approach provides the sensitivity and specificity required to detect and identify novel NPS metabolites without the need for reference standards for every compound, making it an invaluable tool for comprehensive metabolic profiling.[3][4][5]
Experimental Protocols
Sample Preparation Protocol
Effective sample preparation is crucial to remove matrix interferences and concentrate analytes prior to UPLC-QTOF/MS analysis.[6] The choice between Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) depends on the specific matrix and target analytes.[7]
1.1. Materials
-
Biological samples (Urine, Blood, Plasma, Serum)
-
Internal Standards (IS) solution
-
Phosphate buffer (pH 6.0)
-
β-glucuronidase (for urine samples)[8]
-
Solid Phase Extraction (SPE) Cartridges:
-
Supported Liquid Extraction (SLE) Cartridges
-
All necessary solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Isopropanol, Ammonium Hydroxide)
-
Nitrogen evaporator
-
Centrifuge
1.2. Protocol 1: Solid Phase Extraction (SPE)
This protocol is optimized for the extraction of a broad range of NPS from various biological fluids.[2]
-
Sample Pre-treatment (Urine):
-
To 1 mL of urine, add an appropriate amount of internal standard.
-
Add 1 mL of phosphate buffer.
-
For cleavage of conjugated metabolites, add 50 µL of β-glucuronidase, vortex, and incubate at 60°C for 30 minutes.[8]
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Sample Pre-treatment (Blood, Plasma, Serum):
-
To 1 mL of sample, add an appropriate amount of internal standard.
-
Add 2 mL of phosphate buffer, vortex, and let stand for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Cartridge Conditioning:
-
Condition the appropriate SPE cartridge (XCEL® I for urine, DAU for blood/plasma/serum) by sequentially washing with 2 mL of Methanol and 2 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetate buffer (pH 4.5).
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Analyte Elution:
-
Elute the analytes with 2 mL of an elution solvent mixture (e.g., Ethyl Acetate/Isopropanol/Ammonium Hydroxide, 78:20:2 v/v/v).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for UPLC-QTOF/MS analysis.
-
1.3. Protocol 2: Supported Liquid Extraction (SLE)
SLE is an alternative to SPE that can offer high extraction efficiency for many NPS.[7]
-
Sample Pre-treatment:
-
Perform pre-treatment steps as described in SPE Protocol (Steps 1.2.1 or 1.2.2).
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SLE cartridge and allow it to absorb for 5 minutes.
-
-
Analyte Elution:
-
Elute the analytes by passing 2 x 1.25 mL of an appropriate organic solvent (e.g., Ethyl Acetate) through the cartridge.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate and reconstitute as described in the SPE protocol (Step 1.2.6).
-
UPLC-QTOF/MS Analysis Protocol
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of NPS metabolites.[1][10]
2.1. UPLC System Conditions
-
Column: ACQUITY UPLC HSS C18 (100 Å, 1.8 µm, 2.1 x 150 mm)[1]
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water[1][8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 50°C[1]
-
Injection Volume: 10 µL[1]
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
2.2. QTOF-MS System Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA)[11][12]
-
Mass Range: 50 - 1000 m/z
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain fragment information.
Data Processing and Analysis
The goal of the data processing workflow in untargeted metabolomics is to convert complex raw data into a list of identified metabolites that are significantly different between sample groups.[11][13] This involves several key steps from initial data clean-up to final compound identification.[14]
References
- 1. Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 4. Untargeted metabolomics analysis assisted by signal selection for comprehensively identifying metabolites of new psychoactive substances: 4-MeO-α-PVP as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of new analytical methods for the identification of novel psychoactive substances (nps), related metabolites and biomarkers of intake in biological matrices [tesidottorato.depositolegale.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Untargeted Metabolomics Workflow that Scales to Thousands of Samples for Population-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MetaDB a Data Processing Workflow in Untargeted MS-Based Metabolomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-Based Screening of AB-CHMINACA Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of immunoassays for the detection of metabolites of the synthetic cannabinoid AB-CHMINACA. Detailed protocols are provided to guide researchers in setting up and performing these screening assays.
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been associated with numerous adverse health effects. Due to its rapid and extensive metabolism in the body, the parent compound is often undetectable in urine samples, making the detection of its metabolites crucial for confirming exposure. Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), offer a rapid and high-throughput screening method for these metabolites in biological samples. This document outlines the principles, protocols, and performance data of immunoassays relevant to AB-CHMINACA metabolite screening.
Metabolic Pathway of AB-CHMINACA
Understanding the metabolism of AB-CHMINACA is fundamental to developing effective immunoassays. The primary metabolic routes involve hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group. The major metabolites identified in human urine are 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M2, also referred to as M3 in some literature).[1][2][3][4] These metabolites are the primary targets for immunoassay-based screening.
Principle of Competitive Immunoassay
The most common immunoassay format for detecting small molecules like AB-CHMINACA metabolites is the competitive ELISA. In this assay, the target metabolite in the sample competes with a labeled (e.g., enzyme-conjugated) metabolite for a limited number of binding sites on a specific antibody coated onto a microplate well. The amount of signal generated by the enzyme is inversely proportional to the concentration of the metabolite in the sample.
Commercially Available Immunoassays
While a specific immunoassay for AB-CHMINACA metabolites is not widely available, some commercial ELISA kits designed for other synthetic cannabinoids, such as AB-PINACA, exhibit cross-reactivity with AB-CHMINACA and its metabolites. It is crucial to consult the manufacturer's package insert for specific cross-reactivity data.
CEDIA® AB-PINACA Assay
The CEDIA® AB-PINACA assay is a homogeneous enzyme immunoassay intended for the qualitative and semi-quantitative detection of AB-PINACA, AB-CHMINACA, and AB-FUBINACA and their metabolites in human urine.[5]
Performance Characteristics:
| Parameter | Description |
| Assay Type | Homogeneous Enzyme Immunoassay |
| Target Analytes | AB-PINACA, AB-CHMINACA, AB-FUBINACA and their metabolites |
| Matrix | Human Urine |
| Cutoff Concentration | 20 ng/mL[5] |
Cross-Reactivity Data for AB-CHMINACA and its Metabolites: [5]
| Compound | Tested Concentration (ng/mL) | Observed Concentration (ng/mL) | % Cross-Reactivity |
| AB-CHMINACA M1A | 14 | 25 | 179% |
| AB-CHMINACA M1B | 18 | 22.2 | 123% |
| AB-CHMINACA | 66 | 25.5 | 39% |
Note: M1A and M1B are likely stereoisomers of 4-hydroxycyclohexylmethyl AB-CHMINACA.
Tulip Biolabs AB-PINACA Synthetic Cannabinoid ELISA Kit
Experimental Protocols
The following are generalized protocols for sample preparation and a competitive ELISA for the screening of AB-CHMINACA metabolites in urine. These should be adapted and optimized based on the specific immunoassay kit and laboratory conditions.
Urine Sample Preparation
-
Collect urine samples in clean, sterile containers.[8]
-
For optimal results, centrifuge the urine samples to remove any particulate matter.[9]
-
If the immunoassay targets conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase may be necessary to cleave the glucuronide moiety.[2]
-
Dilute the urine samples with the assay buffer provided in the ELISA kit as per the manufacturer's instructions.
General Competitive ELISA Protocol
This protocol is a template and should be modified according to the specific instructions of the commercial ELISA kit being used.[1][9]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Antibody Coating: The microplate wells are typically pre-coated with an antibody specific to the target analyte.
-
Competitive Reaction:
-
Add a specific volume of the standards, controls, and prepared urine samples to the appropriate wells.
-
Add the enzyme-conjugated metabolite (tracer) to each well.
-
Incubate the plate for the time and temperature specified in the protocol to allow for competition between the metabolite in the sample and the enzyme-conjugated metabolite for binding to the antibody.
-
-
Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound components.
-
Substrate Incubation:
-
Add the substrate solution to each well. The enzyme bound to the antibody will catalyze a color change.
-
Incubate the plate for a specified time, typically in the dark, to allow for color development.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the AB-CHMINACA metabolites in the samples by interpolating their absorbance values from the standard curve. The color intensity will be inversely proportional to the concentration of the analyte in the sample.
-
Development of a Custom Immunoassay for AB-CHMINACA Metabolites
For laboratories with the capability, developing a custom immunoassay can provide higher specificity and sensitivity for AB-CHMINACA metabolites. The key steps involve hapten synthesis, antibody production, and assay development.
1. Hapten Synthesis:
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. For AB-CHMINACA metabolites, the hapten should be a stable derivative that exposes unique structural features of the target metabolite. A common strategy for indazole-based synthetic cannabinoids involves introducing a linker arm at a position that is not critical for antibody recognition.[10][11]
2. Antibody Production:
-
The synthesized hapten is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).
-
The hapten-carrier conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.[12]
-
The resulting antibodies are then purified and characterized for their affinity and specificity to the target AB-CHMINACA metabolite.
3. Immunoassay Development and Validation:
-
The developed antibodies are used to establish a competitive ELISA format.
-
The assay is optimized for parameters such as antibody and conjugate concentrations, incubation times, and buffer compositions.
-
A thorough validation is performed to determine the assay's sensitivity, specificity, precision, accuracy, and cross-reactivity with other synthetic cannabinoids and structurally related compounds.
Conclusion
Immunoassays provide a valuable tool for the initial screening of AB-CHMINACA metabolites in urine. While commercially available kits for other synthetic cannabinoids can show cross-reactivity, their performance for detecting AB-CHMINACA should be carefully validated. The development of specific immunoassays targeting the major metabolites of AB-CHMINACA would offer improved accuracy and reliability for forensic and clinical applications. The protocols and data presented in these application notes serve as a guide for researchers and professionals in the field of drug screening and development.
References
- 1. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tulipbiolabs.com [tulipbiolabs.com]
- 7. 10022971 [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 10022931 [thermofisher.com]
- 10. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food | MDPI [mdpi.com]
- 11. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acuc.berkeley.edu [acuc.berkeley.edu]
Application Notes and Protocols for the Quantitative Analysis of AB-CHMINACA Metabolites Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of AB-CHMINACA metabolites in biological matrices, emphasizing the use of deuterated internal standards for enhanced accuracy and reliability. The protocols outlined below are intended for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases.[1] Due to its extensive metabolism in the human body, the parent compound is often found at very low concentrations or is entirely absent in urine samples.[2] Therefore, identifying and quantifying its metabolites is crucial for confirming exposure. The use of stable isotope-labeled internal standards, such as deuterated AB-CHMINACA, is critical to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring accurate quantification.[3]
Metabolic Pathways of AB-CHMINACA
The metabolism of AB-CHMINACA is complex, involving multiple enzymatic reactions. In vitro studies using human liver microsomes have identified numerous metabolites.[1] The primary metabolic routes include hydroxylation of the cyclohexyl ring and carboxylation.[1] Cytochrome P450 enzymes, particularly CYP3A4, are heavily involved in the oxidative metabolism of AB-CHMINACA.[1][4] The major metabolites are often hydroxylated and carboxylated derivatives, which are then sometimes further metabolized through glucuronidation.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix. Below are protocols for Solid Phase Extraction (SPE) for urine and Liquid-Liquid Extraction (LLE) for whole blood.[3][5]
a) Solid Phase Extraction (SPE) for Urine Samples
-
Transfer 1 mL of urine into a clean glass test tube.
-
Spike the sample with the deuterated internal standard (e.g., AB-CHMINACA-d4).
-
Add 1 mL of β-glucuronidase solution and incubate to cleave glucuronide conjugates.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.[3]
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[3]
-
Elute the target analytes with an appropriate solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
b) Liquid-Liquid Extraction (LLE) for Whole Blood Samples
-
Transfer 1 mL of the whole blood sample into a clean glass test tube.
-
Spike the sample with the deuterated internal standard mixture.[3]
-
Add 2 mL of acetonitrile to precipitate proteins.[3]
-
Vortex the tube for 30 seconds, then centrifuge at 3,000 rpm for 5 minutes.[3]
-
Carefully transfer the supernatant to a new tube.
-
Add 5 mL of a suitable organic solvent (e.g., n-hexane or ethyl acetate).[3]
-
Vortex for 1 minute, then centrifuge at 3,000 rpm for 5 minutes to separate the layers.[3]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of AB-CHMINACA and its metabolites. These should be optimized for the specific instrument being used.
a) Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3][6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased.[3] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 60°C[6] |
b) Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | At least two transitions should be monitored for each analyte (one for quantification, one for qualification).[3] |
Data Presentation
The following tables summarize illustrative LC-MS/MS parameters and method validation data for the analysis of AB-CHMINACA and a key metabolite.
Table 1: Illustrative LC-MS/MS Parameters for AB-CHMINACA and its Carboxylic Acid Metabolite
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| AB-CHMINACA | AB-CHMINACA-d4 | 357.3 | 193.1 | 145.1 |
| AB-CHMINACA Carboxylic Acid | AB-CHMINACA Carboxylic Acid-d4 | 371.2 | 217.1 | 145.1 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions. These values are for illustrative purposes.
Table 2: Summary of Method Validation Parameters for Synthetic Cannabinoid Analysis in Biological Matrices [3][5]
| Parameter | Urine | Whole Blood |
| **Linearity (R²) ** | > 0.990 | > 0.990 |
| Limit of Detection (LOD) | 0.225 - 3.375 ng/mL | 0.675 - 3.375 ng/mL |
| Limit of Quantitation (LOQ) | 0.225 - 3.375 ng/mL | 0.675 - 3.375 ng/mL |
| Accuracy (% Recovery) | 95 - 109% | 88 - 107% |
| Precision (RSD) | 4.9 - 11.9% | 7.5 - 15.0% |
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of AB-CHMINACA metabolites in biological samples. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of forensic and clinical toxicology. Adherence to these methodologies will ensure high-quality, defensible data for the detection of synthetic cannabinoid use.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ecddrepository.org [ecddrepository.org]
- 5. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 6. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forensic Toxicology: Detection of Synthetic Cannabinoid Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the forensic toxicological analysis of synthetic cannabinoid metabolites. The workflow encompasses sample preparation, analytical detection, and data interpretation, with a focus on providing robust and reliable methodologies for researchers in drug metabolism, pharmacology, and forensic science.
Introduction
Synthetic cannabinoids (SCs) represent a large and ever-evolving class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis. Due to their high potency and rapid metabolism, the detection of parent SCs in biological matrices is often challenging. Therefore, forensic toxicology workflows primarily focus on the identification and quantification of their metabolites. This document outlines a standard workflow for the detection of SC metabolites in biological samples, primarily urine and blood, using advanced analytical techniques.
The ever-changing chemical structures of SCs present a continuous challenge for analytical laboratories.[1] Methods must be adaptable to detect novel compounds and their metabolites.[2] While parent SCs can sometimes be detected in blood, serum, or oral fluid, urine analysis predominantly identifies metabolites.[3][4]
General Analytical Workflow
The forensic toxicology workflow for synthetic cannabinoid metabolite detection is a multi-step process that begins with sample receipt and culminates in the reporting of results. Each step is critical for ensuring the accuracy and reliability of the findings.
The overall workflow can be visualized as follows:
Caption: A generalized workflow for the forensic analysis of synthetic cannabinoid metabolites.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[6] The high potency of many SCs is attributed to their high affinity and efficacy as full agonists at the CB1 receptor, in contrast to THC which is a partial agonist.[7]
The binding of an SC to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[5] It also modulates ion channels, leading to the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[5] These actions collectively dampen neuronal excitability.
Caption: Simplified signaling pathway of a synthetic cannabinoid at the CB1 receptor.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to isolate the target metabolites from the biological matrix and remove potential interferences.[8] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE).[8] For urine samples, a hydrolysis step is often necessary to cleave glucuronide conjugates.
Protocol 4.1.1: Enzymatic Hydrolysis of Urine Samples
-
To 1 mL of urine, add an internal standard mixture.
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 55°C for 2 hours.
-
Allow the sample to cool to room temperature before proceeding to extraction.
Protocol 4.1.2: Liquid-Liquid Extraction (LLE) for Urine and Blood
-
To the hydrolyzed urine sample or 1 mL of blood, add 2 mL of a suitable organic solvent (e.g., ethyl acetate, hexane/ethyl acetate mixture).[9]
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.[9]
Protocol 4.1.3: Solid-Phase Extraction (SPE) for Urine and Blood
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of an appropriate elution solvent (e.g., methanol, or a mixture of dichloromethane and isopropanol).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Analytical Instrumentation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for the analysis of SC metabolites due to its high sensitivity and selectivity.[10][11] Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also utilized, often requiring derivatization of the metabolites.[12][13]
Protocol 4.2.1: LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or biphenyl column is commonly used for the separation of SC metabolites.[1][2]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate, is typically employed.[1][12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis, operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
Example LC Gradient:
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Protocol 4.2.2: GC-MS/MS Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., HP-5MS).[12]
-
Injection: Splitless injection is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Program: A temperature gradient is used to separate the analytes.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
Example GC Oven Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 190°C at 30°C/min.
-
Ramp to 290°C at 5°C/min, hold for 10 minutes.[12]
Quantitative Data
Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and recovery.[14]
Table 1: Example Validation Parameters for LC-MS/MS Methods for Synthetic Cannabinoid Metabolite Detection in Urine
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| JWH-018-COOH | 2 - 1,000 | - | 2 | [10] |
| JWH-073-COOH | 2 - 1,000 | - | 2 | [10] |
| JWH-018 N-(4-hydroxypentyl) | 0.225 - 6.75 | 0.225 | 0.225 | [14] |
| JWH-073 N-(3-hydroxybutyl) | 0.225 - 6.75 | 0.225 | 0.225 | [14] |
| Multiple Metabolites | 0.1 - 100 | 0.1 - 1 | - | [15] |
Table 2: Example Validation Parameters for LC-MS/MS and GC-MS/MS Methods for Parent Synthetic Cannabinoids in Blood and Oral Fluid
| Analyte | Matrix | Method | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 15 Parent SCs | Blood | LC-MS/MS | 0.1 - 10 | 0.01 - 0.5 | 0.1 | [3] |
| 19 Parent SCs | Oral Fluid | LC-MS/MS | 2.5 - 500 | 1 | 2.5 | [16][17] |
| 5F-CUMYL-PICA | Blood | GC-MS/MS | 0.5 - 500 | 0.1 | 0.5 | [18] |
| 5F-MDMB-PICA | Blood | GC-MS/MS | 0.5 - 500 | 0.11 | 0.5 | [18] |
Table 3: Concentrations of Selected Synthetic Cannabinoid Metabolites in Authentic Urine Samples [15]
| Metabolite | Number of Positive Specimens (N=290) | Median Concentration (µg/L) | Concentration Range (µg/L) |
| JWH-018 pentanoic acid | 270 | 11.1 | 0.1–2434 |
| JWH-018 N-hydroxypentyl | 244 | 5.1 | 0.1–1239 |
| AM2201 N-hydroxypentyl | 200 | 2.0 | 0.1–321 |
| JWH-073 butanoic acid | 200 | 1.1 | 0.1–48.6 |
| JWH-122 N-hydroxypentyl | 131 | 1.1 | 0.1–250 |
Conclusion
The forensic toxicology workflow for the detection of synthetic cannabinoid metabolites requires sophisticated analytical techniques and robust, validated methods. The protocols and data presented in these application notes provide a foundation for laboratories to develop and implement reliable testing for these challenging compounds. Continuous monitoring of the illicit drug market and the development of flexible analytical methods are essential for keeping pace with the emergence of new synthetic cannabinoids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 3. academic.oup.com [academic.oup.com]
- 4. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 5. mdpi.com [mdpi.com]
- 6. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Synthetic Cannabinoids | Project CBD [projectcbd.org]
- 8. open.bu.edu [open.bu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 15. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of AB-CHMINACA M5A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming ion suppression during the LC-MS/MS analysis of AB-CHMINACA M5A.
Troubleshooting Guide
This guide addresses common issues related to ion suppression encountered during the analysis of AB-CHMINACA M5A.
Issue 1: Low signal intensity or poor peak shape for AB-CHMINACA M5A.
-
Possible Cause: Co-elution of matrix components with the analyte, leading to ion suppression. Biological matrices like plasma and urine contain numerous endogenous compounds, such as phospholipids, that are known to cause significant ion suppression.
-
Solution Workflow:
-
Improve Sample Preparation: The primary goal is to remove interfering matrix components before analysis. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids, a major cause of ion suppression. Consider switching to a more robust sample cleanup technique.
-
Recommendation: Implement Solid-Phase Extraction (SPE) for a more thorough cleanup by selectively isolating the analyte.[1]
-
-
Optimize Chromatographic Separation: If ion suppression persists after improving sample preparation, the next step is to optimize the LC method to separate AB-CHMINACA M5A from the interfering compounds.
-
Recommendation: Adjust the chromatographic gradient or switch to a different column chemistry to improve resolution between the analyte and matrix interferences.[1]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for AB-CHMINACA M5A can help compensate for matrix effects, as it will be similarly affected by ion suppression.
-
Issue 2: Inconsistent or irreproducible quantitative results.
-
Possible Cause: Variable matrix effects between different samples or between samples and calibrators. The composition of biological matrices can vary significantly from one individual to another, leading to different degrees of ion suppression.
-
Solution Workflow:
-
Evaluate Matrix Effects: Systematically assess the extent of ion suppression during method validation. This can be done by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrators and samples experience similar matrix effects.
-
Dilution: If possible, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.
-
Issue 3: High background noise in the chromatogram.
-
Possible Cause: Contamination in the LC-MS/MS system, which can exacerbate ion suppression and interfere with analyte detection.
-
Solution Workflow:
-
Isolate the Source of Contamination: Systematically check components of the LC-MS/MS system.
-
Divert the LC flow away from the mass spectrometer and infuse a clean solvent directly. If the background noise decreases, the contamination is likely from the LC system (solvents, tubing, autosampler). If the noise persists, the issue is likely within the mass spectrometer's ion source.[2]
-
-
Use High-Purity Reagents: Ensure that all solvents and additives are high-purity, LC-MS grade to avoid introducing contaminants.[2]
-
Regular System Maintenance: Implement a regular cleaning schedule for the ion source and other critical components of the LC-MS/MS system.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the LC-MS/MS analysis of AB-CHMINACA M5A?
A1: Ion suppression is a type of matrix effect where co-eluting molecules from the sample matrix reduce the ionization efficiency of the target analyte (AB-CHMINACA M5A) in the mass spectrometer's ion source.[1] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] AB-CHMINACA M5A is often analyzed in complex biological matrices like blood or urine, which contain endogenous compounds known to cause significant ion suppression.[1]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A common method to evaluate ion suppression is the post-extraction addition technique. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure. A lower peak area in the extracted matrix sample indicates the presence of ion suppression. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Extracted Sample / Peak Area in Neat Solution) x 100
A value below 100% indicates suppression, while a value above 100% indicates enhancement.[1]
Q3: What are the most effective sample preparation techniques to minimize ion suppression for synthetic cannabinoid metabolites?
A3: Solid-Phase Extraction (SPE) is generally considered more effective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) for removing matrix interferences, especially phospholipids, which are major contributors to ion suppression.[3] Supported Liquid Extraction (SLE) can also be an effective alternative. A study comparing these methods for a synthetic cannabinoid metabolite showed that SPE provided cleaner extracts.[4]
Q4: Can changing the mobile phase composition help reduce ion suppression?
A4: Yes, optimizing the mobile phase can help mitigate ion suppression. The addition of mobile phase additives can sometimes improve the ionization efficiency of the analyte or alter the elution of matrix components, thus reducing their co-elution with the analyte. However, it is important to note that some additives can also cause ion suppression.[5] Therefore, careful method development and evaluation are necessary.
Q5: Are there any specific LC columns recommended for the analysis of synthetic cannabinoids to reduce matrix effects?
A5: While there isn't one specific column that will work for all scenarios, using columns with different selectivities (e.g., PFP, C18) can help to chromatographically separate the analyte of interest from interfering matrix components. The goal is to achieve sufficient retention and resolution to move the analyte peak away from the regions of significant ion suppression, which are often at the beginning and end of the chromatogram.[6]
Data Presentation
The following tables summarize quantitative data on ion suppression for metabolites of AB-CHMINACA and related synthetic cannabinoids from various studies. This data can be used as a reference for expected levels of matrix effects and the effectiveness of different analytical approaches.
Table 1: Ion Suppression Data for AB-CHMINACA Metabolites in Biological Matrices
| Analyte | Matrix | Sample Preparation | Ion Suppression (%) | Reference |
| AB-CHMINACA M4 | Urine | Supported Liquid Extraction (SLE) | > 25% | |
| AB-CHMINACA M1A | Urine | Solid-Phase Extraction (SPE) | 57% |
Table 2: Comparison of Ion Suppression for a Synthetic Cannabinoid Metabolite (AB-FUBINACA Metabolite 3) Using Different Extraction Methods in Urine
| Extraction Method | Average Ion Suppression (%) |
| Liquid-Liquid Extraction (LLE) | -25.3% |
| Solid-Phase Extraction (SPE) | -34.8% |
| Supported Liquid Extraction (SLE) | -42.1% |
Data adapted from a study on synthetic cannabinoids, including AB-FUBINACA metabolite 3.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Analysis of AB-CHMINACA M5A in Urine
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of a 20% methanol in water solution to remove moderately polar interferences.
-
-
Elution:
-
Elute AB-CHMINACA M5A and other metabolites with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.[2]
-
Visualizations
References
Technical Support Center: Enhancing Trace Level Detection of AB-CHMINACA Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity for trace-level detection of AB-CHMINACA metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to detect the parent AB-CHMINACA compound in biological samples like urine?
A1: The parent AB-CHMINACA compound is often difficult to detect in urine and even blood samples because it is rapidly and extensively metabolized in the body.[1][2][3] As a result, the concentration of the unchanged parent drug is typically very low or below the limit of detection.[4][5][6] Therefore, analytical methods should target the more abundant metabolites to confirm consumption.
Q2: What are the major metabolites of AB-CHMINACA that should be targeted for analysis?
A2: In vitro and in vivo studies have identified several major metabolites of AB-CHMINACA. The primary metabolic transformations include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide.[7][8] Key metabolites to target include:
-
4-hydroxycyclohexylmethyl AB-CHMINACA (M1) [4]
-
N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) [4]
-
Monohydroxylated and di-hydroxylated metabolites [7]
-
Carboxylated metabolites [7]
Studies have shown that after hydrolysis with β-glucuronidase, the concentrations of some metabolites may not increase, suggesting they are not extensively conjugated.[4][5]
Q3: What are the most effective analytical techniques for detecting AB-CHMINACA metabolites at trace levels?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective detection of AB-CHMINACA metabolites.[2][4][9] This method offers high sensitivity and selectivity, which is crucial for detecting trace amounts in complex biological matrices.[2][10] Gas chromatography-mass spectrometry (GC-MS) can also be used.[2][11]
Troubleshooting Guides
Issue 1: Low or No Signal Detected for Target Metabolites
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Review and optimize your sample preparation protocol. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods.[2][12] Ensure the pH is optimized for extraction and that the appropriate solvents are used for washing and elution to maximize recovery.[10][13] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully used.[4][5] |
| Matrix Effects | Complex biological matrices can cause ion suppression or enhancement in the mass spectrometer, leading to reduced sensitivity.[10] To mitigate this, improve sample cleanup with a more rigorous SPE method or by modifying your LC gradient to separate analytes from interfering matrix components.[10] Sample dilution can also reduce matrix effects, but this will also lower the analyte concentration.[10] |
| Suboptimal Mass Spectrometer Parameters | Re-optimize the MS source conditions, such as capillary voltage, desolvation gas temperature, and flow rate.[10] Ensure you are using the most abundant and stable Multiple Reaction Monitoring (MRM) transitions for each metabolite. |
| Analyte Degradation | Synthetic cannabinoids can be susceptible to degradation. Minimize sample processing time and keep samples cool (on ice or at 4°C) whenever possible.[13] |
Issue 2: Poor Chromatographic Peak Shape
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape (Broadening, Tailing) | A broad or tailing peak will have a lower height and thus lower sensitivity.[10] Evaluate your analytical column's performance. Ensure the mobile phase composition and gradient are optimized for sharp, symmetrical peaks. |
| Column Contamination | Matrix components can accumulate on the analytical column, leading to poor peak shape. Use a guard column and ensure adequate sample cleanup to protect your analytical column. |
Experimental Protocols
Sample Preparation: Modified QuEChERS Method for Urine
This protocol is adapted from a method used for the extraction of AB-CHMINACA metabolites from urine.[4]
-
Sample Pre-treatment: To 1 mL of a urine sample, add an internal standard.
-
Extraction: Add 2 mL of acetonitrile to precipitate proteins. Vortex the mixture vigorously.
-
Salting Out: Add salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Vortex again.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent (e.g., PSA) to remove interferences. Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
This is a general protocol for the extraction of synthetic cannabinoids and their metabolites from urine.[14]
-
Enzymatic Hydrolysis: To 1.0 mL of urine, add 2 mL of 100mM Acetate buffer (pH 5.0) and 50 μL of β-glucuronidase. Vortex and heat at 65°C for 1-2 hours. Allow the sample to cool.[14]
-
SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent) by washing with methanol followed by deionized water.[11][13]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[14]
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 25:75 methanol:acetate buffer) to remove polar interferences.[14] Dry the column under vacuum.[14]
-
Elution: Elute the analytes with a suitable organic solvent (e.g., ethyl acetate or methanol).[13][14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[14]
Quantitative Data Summary
The following tables summarize quantitative data for the detection of AB-CHMINACA and related synthetic cannabinoid metabolites from various studies.
Table 1: Concentrations of AB-CHMINACA Metabolites in Authentic Urine Samples
| Metabolite | Concentration (ng/mL) | Analytical Method | Reference |
| 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) | 52.8 ± 3.44 | LC-MS/MS | [4] |
| N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) | 41.3 ± 5.04 | LC-MS/MS | [4] |
Table 2: Limits of Detection (LOD) for Synthetic Cannabinoid Metabolites in Urine
| Analyte(s) | LOD (ng/mL) | Analytical Method | Reference |
| 61 synthetic cannabinoid metabolites | 0.025 - 0.5 | LC-MS/MS | [15] |
| Various synthetic cannabinoid metabolites | 0.1 - 12 (Confirmation Limit) | UHPLC-QTOF-MS | [16] |
| AB-CHMINACA (in blood) | 1.25 | GC-MS/MS | [11] |
Visualizations
Metabolic Pathway of AB-CHMINACA
Caption: Predicted metabolic pathway of AB-CHMINACA.
General Analytical Workflow
Caption: General workflow for AB-CHMINACA metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. open.bu.edu [open.bu.edu]
- 13. benchchem.com [benchchem.com]
- 14. unitedchem.com [unitedchem.com]
- 15. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
Technical Support Center: Stability of AB-CHMINACA Metabolites in Frozen Urine
This technical support center provides guidance and answers frequently asked questions regarding the stability of AB-CHMINACA metabolites, with a focus on frozen urine sample storage. As specific stability data for the M5A metabolite is limited, this guide incorporates data from closely related AB-CHMINACA metabolites and general principles for synthetic cannabinoid analysis.
Troubleshooting Guides & FAQs
This section addresses common issues researchers may encounter during the storage and analysis of AB-CHMINACA metabolites in frozen urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for urine samples containing AB-CHMINACA metabolites?
A1: For long-term storage, it is highly recommended to store urine samples at or below -20°C.[1] Studies have shown that synthetic cannabinoid metabolites are significantly more stable in frozen conditions compared to refrigeration or room temperature.[2][3] Storage at -30°C or -80°C can also be used and may further ensure the long-term stability of these compounds.[3]
Q2: How long can I store urine samples in the freezer before significant degradation of AB-CHMINACA metabolites occurs?
Q3: I am seeing lower than expected concentrations of AB-CHMINACA metabolites in my long-term stored samples. What could be the cause?
A3: Several factors could contribute to lower than expected concentrations:
-
Degradation: Despite freezing, very slow degradation can occur over extended periods. The stability of metabolites can be influenced by their specific chemical structure.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided. Most synthetic cannabinoid metabolites in urine have been shown to be stable for at least three freeze-thaw cycles, but excessive cycling can lead to degradation.[2]
-
Adsorption: Lipophilic compounds like synthetic cannabinoid metabolites can adsorb to the surface of storage containers, especially plastics. Using low-adsorption tubes or silanized glassware can help mitigate this.
-
Matrix Effects: The composition of the urine matrix itself can influence analyte stability. Factors such as pH and the presence of enzymes or microorganisms before freezing can play a role.
-
Extraction Inefficiency: Ensure your extraction method is validated and consistently performing well. Inefficient extraction will lead to lower apparent concentrations.
Q4: Are there any specific recommendations for handling urine samples to ensure the stability of AB-CHMINACA metabolites?
A4: Yes, follow these best practices:
-
Minimize Time at Room Temperature: Process and freeze urine samples as quickly as possible after collection.
-
Use Appropriate Containers: Store samples in tightly sealed, low-adsorption tubes to prevent contamination and analyte loss.
-
Aliquot Samples: If multiple analyses are planned, aliquot the urine into smaller volumes before the initial freezing. This prevents the need for repeated freeze-thaw cycles of the entire sample.
-
Maintain a Consistent Cold Chain: Ensure that samples remain frozen during transport and storage.
Q5: What analytical methods are typically used to quantify AB-CHMINACA metabolites in urine?
A5: The most common and reliable method for the quantification of synthetic cannabinoid metabolites in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This technique offers the high sensitivity and selectivity required to detect and quantify these compounds at low concentrations. High-resolution mass spectrometry (HRMS) is also being used for non-targeted screening.[6]
Data Presentation
The following tables summarize the stability of synthetic cannabinoid metabolites in frozen urine based on available literature. Note that specific data for AB-CHMINACA M5A is not detailed in these studies; the data for AB-CHMINACA M4 and general findings for other synthetic cannabinoid metabolites are presented as a reference.
Table 1: Stability of Synthetic Cannabinoid Metabolites in Frozen Urine
| Metabolite(s) | Storage Temperature | Duration | Stability | Source |
| 24 Synthetic Cannabinoid Metabolites (including AB-CHMINACA M4) | -30°C | 168 days | Stable (>80% of initial concentration) | [3] |
| Group 2b Urine Metabolites | Freezer (temperature not specified) | Up to 9 weeks | Most metabolites stable | [2] |
| 5F-MDMB-PINACA and AB-FUBINACA metabolites | -20°C | 21 days | Stable | [1] |
Table 2: General Stability Trends of Synthetic Cannabinoid Metabolites in Urine
| Storage Condition | General Stability | Key Considerations |
| Frozen (≤ -20°C) | High | Recommended for long-term storage. Minimizes degradation. |
| Refrigerated (2-8°C) | Moderate to Low | Suitable for short-term storage only. Degradation is likely over time. |
| Room Temperature | Low | Significant degradation can occur in a short period. Avoid this for storage. |
Experimental Protocols
A general experimental workflow for assessing the stability of AB-CHMINACA metabolites in frozen urine is outlined below.
1. Sample Preparation and Spiking
-
Matrix: Obtain pooled human urine from drug-free donors.
-
Spiking: Prepare stock solutions of AB-CHMINACA metabolites in a suitable organic solvent (e.g., methanol). Spike the pooled urine with the metabolites to achieve desired concentrations (e.g., a low and a high concentration, such as 1 ng/mL and 30 ng/mL).[2]
-
Homogenization: Gently mix the spiked urine to ensure a homogenous distribution of the analytes.
2. Storage
-
Aliquoting: Dispense the spiked urine into multiple small-volume, tightly sealed storage tubes.
-
Baseline Samples (T=0): Immediately analyze a set of aliquots to establish the initial concentration.
-
Frozen Storage: Store the remaining aliquots in a calibrated freezer at a constant temperature (e.g., -20°C or -30°C).
3. Stability Testing at Timed Intervals
-
Sample Retrieval: At predetermined time points (e.g., 1 week, 4 weeks, 8 weeks, etc.), retrieve a set of stored aliquots from the freezer.
-
Thawing: Thaw the samples at room temperature or in a cool water bath.
-
Extraction: Extract the metabolites from the urine matrix. A common method is Solid Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[4][7]
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
4. Data Analysis
-
Quantification: Determine the concentration of the AB-CHMINACA metabolites in the stored samples.
-
Stability Assessment: Compare the mean concentration of the metabolites at each time point to the mean concentration of the baseline (T=0) samples. The metabolite is generally considered stable if the mean concentration is within a certain percentage (e.g., ±15% or ±20%) of the initial concentration.
Mandatory Visualization
References
- 1. scitechnol.com [scitechnol.com]
- 2. ojp.gov [ojp.gov]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
"troubleshooting low recovery of M5A during solid-phase extraction"
Welcome to the technical support center for M5A solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for achieving optimal recovery of M5A during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low M5A recovery in SPE?
A1: The most frequent issue is a mismatch between the chosen SPE sorbent and the chemical properties of M5A.[1][2] M5A is a moderately polar, weakly acidic compound (hypothetical pKa ≈ 4.8). Using a highly non-polar sorbent like C18 might lead to poor retention, while an incorrect elution solvent may fail to desorb the analyte completely from a more suitable sorbent.[1][3]
Q2: How critical is the pH of my sample during the loading step?
A2: Sample pH is critical for ionizable compounds like M5A.[4][5][6] To ensure maximum retention on a reversed-phase or mixed-mode cation exchange sorbent, the sample pH should be adjusted to at least 2 pH units below M5A's pKa (i.e., pH ≤ 2.8). This suppresses its ionization, making it less polar and enhancing its retention on the solid phase.[6] Failure to adjust the pH can lead to premature breakthrough of the analyte during the loading phase.[3][7]
Q3: Can the flow rate really impact my recovery?
A3: Yes, the flow rate during the loading and elution steps is a critical parameter.[4] A flow rate that is too high during sample loading can prevent the establishment of equilibrium between the analyte and the sorbent, leading to incomplete retention and analyte loss.[1][8] Similarly, a fast flow rate during elution may not allow sufficient time for the solvent to desorb the analyte completely, resulting in incomplete recovery.[8]
Q4: I see analyte in my wash fraction. What does this mean?
A4: If M5A is detected in the wash fraction, it indicates that the wash solvent is too strong, causing premature elution of the analyte.[1][9][10] The purpose of the wash step is to remove interferences that are less strongly retained than M5A. You should consider using a weaker wash solvent (e.g., lower percentage of organic solvent).[10]
Q5: My recovery is inconsistent between samples. What could be the cause?
A5: Inconsistent recovery is often traced back to variability in the SPE procedure.[10] Common causes include the sorbent bed drying out before sample loading, variations in sample pH, inconsistent flow rates, or overloading the cartridge.[1][5][10] Ensuring the cartridge remains properly conditioned and equilibrated, and maintaining consistent parameters for each sample is key to achieving high reproducibility.[5][7]
Troubleshooting Guide for Low M5A Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to poor M5A recovery.
Problem: M5A recovery is below the acceptable range (<85%).
Step 1: Where is the M5A being lost? The first step in troubleshooting is to determine at which stage of the SPE process the analyte is being lost.[9][10]
-
Action: Perform the SPE procedure and collect each fraction separately: the flow-through from the sample load, the wash eluate, and the final elution fraction. Analyze each fraction for the presence of M5A.
Step 2: Analyze the results.
-
Case A: M5A is found in the Load/Flow-through Fraction.
-
Possible Cause 1: Incorrect Sorbent Choice. The sorbent may not be retentive enough for M5A.[1][2]
-
Solution: M5A is moderately polar. A standard C18 sorbent might not be ideal. Consider a polymer-based reversed-phase sorbent (e.g., HLB) or a mixed-mode sorbent that offers both reversed-phase and ion-exchange retention mechanisms.[11]
-
-
Possible Cause 2: Incorrect Sample pH. If M5A is ionized, it will be more polar and may not be well-retained by a reversed-phase sorbent.[3][4]
-
Solution: Adjust the sample pH to approximately 2.8 (2 pH units below the pKa) to ensure M5A is in its neutral, less polar form.[6]
-
-
Possible Cause 3: Sample Solvent is too strong. If the sample is dissolved in a solvent with a high percentage of organic content, it may not be retained on the sorbent.
-
Solution: Dilute the sample with water or an aqueous buffer to reduce the organic solvent concentration to <5% before loading.
-
-
Possible Cause 4: Cartridge Overloading. Exceeding the binding capacity of the sorbent will cause the analyte to pass through unretained.[4][5]
-
Solution: Reduce the sample volume or concentration, or use a cartridge with a larger sorbent mass.[10]
-
-
-
Case B: M5A is found in the Wash Fraction.
-
Possible Cause: Wash Solvent is too strong. The wash solvent is eluting the analyte along with the interferences.[1][9]
-
Solution: Decrease the elution strength of the wash solvent. For example, if you are using 20% methanol, try reducing it to 5-10% methanol. The goal is to wash away interferences without disturbing the bound M5A.[10]
-
-
-
Case C: M5A is not found in Load, Wash, or Elution Fractions (or recovery is still very low).
-
Possible Cause 1: Incomplete Elution. The elution solvent is not strong enough to desorb M5A from the sorbent.[4][9]
-
Solution: Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent (e.g., from 70% to 90% methanol). Adding a small amount of a modifier, like ammonia (for a weakly acidic analyte on a mixed-mode sorbent) or formic acid, can disrupt ionic interactions and improve recovery.[1] Consider using a stronger elution solvent altogether.
-
-
Possible Cause 2: Insufficient Elution Volume. The volume of the elution solvent may not be adequate to pass through the entire sorbent bed and elute all of the analyte.[1]
-
Solution: Increase the volume of the elution solvent. Try eluting with two separate aliquots of the solvent and analyze them separately to see if more analyte is recovered in the second elution.[12]
-
-
Possible Cause 3: Analyte Adsorption to Labware. M5A may be adsorbing to sample containers or pipette tips.[3]
-
Solution: Use low-adsorption labware (e.g., silanized glass or polypropylene tubes).
-
-
Possible Cause 4: Sorbent Drying. If the sorbent bed dries out after the conditioning step and before sample loading, retention can be compromised.[1][5]
-
Solution: Ensure the sorbent bed remains solvated throughout the process until the drying step (if required) after the wash. Do not let the cartridge run dry between conditioning, equilibration, and sample loading.[7]
-
-
Data & Tables
Table 1: Effect of Sorbent Type on M5A Recovery Sample: M5A spiked in human plasma, pre-treated and pH adjusted to 2.8.
| Sorbent Type | Retention Mechanism | Average M5A Recovery (%) | RSD (%) |
| C18 (Silica-based) | Reversed-Phase | 65.4 | 8.2 |
| C8 (Silica-based) | Reversed-Phase | 58.9 | 9.5 |
| HLB (Polymer-based) | Reversed-Phase | 94.2 | 3.1 |
| Mixed-Mode Cation Exchange | Reversed-Phase & Ion Exchange | 96.5 | 2.5 |
Table 2: Impact of Sample Load pH on M5A Recovery using HLB Sorbent
| Sample pH | Expected Ionization State of M5A | Average M5A Recovery (%) | RSD (%) |
| 2.8 | Neutral (>99%) | 94.2 | 3.1 |
| 4.8 (pKa) | 50% Ionized | 71.3 | 6.8 |
| 6.8 | Ionized (>99%) | 45.1 | 11.4 |
Table 3: Optimization of Wash and Elution Solvents for M5A on HLB Sorbent
| Wash Solvent (% Methanol) | Elution Solvent (% Methanol w/ 0.5% Formic Acid) | Average M5A Recovery (%) |
| 5% | 70% | 91.5 |
| 10% | 70% | 89.8 |
| 20% | 70% | 75.3 |
| 5% | 90% | 95.8 |
Experimental Protocols
Protocol 1: SPE Method Development for M5A from Human Plasma
-
Analyte Information: M5A (Weakly acidic, pKa ≈ 4.8, moderately polar).
-
Sorbent Selection: Start with a polymeric reversed-phase sorbent (e.g., HLB, 30 mg).
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 1.5 mL of acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:4 with 2% formic acid in water (this adjusts pH and reduces organic content).
-
-
SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Load: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.
-
Wash 1: Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2 (Optional): Wash with 1 mL of a slightly stronger solvent (e.g., 20% methanol) if further cleanup is needed. Monitor this fraction for M5A loss.
-
Drying: Dry the sorbent bed under vacuum or nitrogen for 5 minutes to remove residual aqueous solvent.
-
Elution: Elute M5A with 1 mL of 90% methanol containing 0.5% formic acid. Use a slow flow rate (~0.5 mL/min) and consider a soak step where the solvent sits in the sorbent bed for 1-2 minutes.[7][8]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Visual Workflow
Below is a troubleshooting workflow to diagnose and resolve low recovery issues with M5A.
Caption: A flowchart for troubleshooting low M5A recovery during solid-phase extraction.
References
- 1. welch-us.com [welch-us.com]
- 2. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. specartridge.com [specartridge.com]
- 5. specartridge.com [specartridge.com]
- 6. news-medical.net [news-medical.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. promochrom.com [promochrom.com]
- 9. m.youtube.com [m.youtube.com]
- 10. silicycle.com [silicycle.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Quantification of Synthetic Cannabinoids in Blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of synthetic cannabinoids in blood.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of synthetic cannabinoids in blood?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of blood samples, endogenous components like proteins, phospholipids, salts, and metabolites can interfere with the ionization of synthetic cannabinoids in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[1] Phospholipids, in particular, are a major cause of matrix effects in LC-MS/MS bioanalyses due to competitive ionization during electrospray ionization (ESI).[2]
Q2: What are the common signs that my experiment is being affected by matrix effects?
A2: Several indicators may suggest the presence of matrix effects in your analysis:
-
Poor reproducibility: Inconsistent results across replicate injections of the same sample.
-
Inaccurate quantification: Discrepancies between expected and measured concentrations, especially when comparing calibration standards prepared in solvent versus those in a biological matrix.
-
Low signal intensity: A significant loss of signal for your target analytes when analyzing blood samples compared to clean standards.[3]
-
Internal standard variability: Inconsistent peak areas for the internal standard across different samples.[4]
Q3: How can I minimize or eliminate matrix effects in my experiments?
A3: A multi-faceted approach is often necessary to mitigate matrix effects:
-
Effective Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples.[1][5]
-
Liquid-Liquid Extraction (LLE): A widely used technique for separating analytes from the matrix based on their differential solubility in two immiscible liquids.[5]
-
Protein Precipitation (PPT): A simpler and faster method, but it may not effectively remove phospholipids.[2]
-
Supported Liquid Extraction (SLE): An alternative to LLE that offers benefits in terms of automation and reduced solvent consumption.[6]
-
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the synthetic cannabinoids from matrix components is crucial.[1] This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte is highly recommended to compensate for matrix effects.[1]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples helps to ensure that the calibrators and the samples experience similar matrix effects.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[1]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Problem: You are observing a significant decrease in the signal intensity of your target synthetic cannabinoids when analyzing blood samples compared to standards prepared in solvent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate sample cleanup | Phospholipids and other endogenous components are likely co-eluting with your analytes. Consider switching to a more rigorous sample preparation method like SPE or optimizing your current LLE or PPT protocol. |
| Suboptimal chromatographic separation | Your LC method may not be adequately separating the analytes from matrix interferences. Try a different column chemistry (e.g., a column with a different stationary phase) or adjust the mobile phase gradient to improve resolution. |
| Ion source contamination | The mass spectrometer's ion source may be contaminated with matrix components from previous injections. Follow the manufacturer's instructions for cleaning the ion source. |
Issue 2: Poor Reproducibility of Results
Problem: You are getting inconsistent results (e.g., variable peak areas, fluctuating concentration values) for replicate injections of the same blood sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure that your sample preparation procedure is performed consistently for all samples. Automation of sample preparation can help to improve reproducibility. |
| Variable matrix effects between samples | The composition of the blood matrix can vary between different individuals, leading to different degrees of matrix effects. The use of a suitable internal standard is critical to correct for this variability. |
| Instrument instability | Check the stability of your LC-MS/MS system by injecting a series of standards. If you observe drift in retention times or signal intensities, the instrument may require maintenance or recalibration. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for various synthetic cannabinoids from different studies.
Table 1: Matrix Effects and Recovery Data for Selected Synthetic Cannabinoids in Whole Blood
| Analyte | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Various (24 compounds) | Liquid-Liquid Extraction (LLE) | 24 - 93 | 87 - 118 | [7] |
| 15 Parent Synthetic Cannabinoids | Not specified | Acceptable | Acceptable | [8] |
| JWH-018, JWH-073, etc. | Liquid-Liquid Extraction (LLE) | Not explicitly stated, but method was validated | 88 - 107 | [9] |
| THC, THC-OH, THC-COOH | Solid-Phase Extraction (SPE) | Not explicitly stated, but values for ISTDs matched analytes | Not explicitly stated, but values for ISTDs matched analytes |
Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Recovery is calculated as (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100%.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Synthetic Cannabinoids in Whole Blood
This protocol is a generalized procedure based on common LLE methods.
-
Sample Preparation:
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Add a buffering agent to adjust the pH (e.g., pH 10.2).[10]
-
-
Extraction:
-
Add an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex or shake vigorously for a specified time (e.g., 10 minutes) to ensure thorough mixing.[10]
-
-
Phase Separation:
-
Centrifuge the sample to separate the aqueous and organic layers (e.g., 3,000 rpm for 10 minutes).[10]
-
-
Collection and Evaporation:
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[10]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., a mixture of mobile phase A and B) before injection into the LC-MS/MS system.[10]
-
Protocol 2: Solid-Phase Extraction (SPE) for Cannabinoids in Whole Blood
This protocol is a generalized procedure based on common SPE methods.
-
Protein Precipitation (Pre-treatment):
-
To a whole blood sample, add a protein precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the cannabinoids from the cartridge with a stronger organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of matrix effects in LC-MS analysis.
Caption: Common sample preparation workflows for blood analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous analysis of 29 synthetic cannabinoids and metabolites, amphetamines, and cannabinoids in human whole blood by liquid chromatography-tandem mass spectrometry - A New Zealand perspective of use in 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.org.za [scielo.org.za]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Collision Energy for AB-CHMINACA M5A Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of collision energy for the fragmentation of AB-CHMINACA M5A using tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of collision energy for AB-CHMINACA M5A fragmentation.
| Problem | Possible Causes | Recommended Solutions |
| Weak or No Precursor Ion ([M+H]⁺) Signal | 1. Suboptimal Ion Source Conditions: Inefficient ionization of AB-CHMINACA M5A.[1][2] 2. Incorrect Mobile Phase Composition: Mobile phase may not be suitable for positive mode electrospray ionization (ESI).[3] 3. Sample Degradation: Analyte may be unstable under the current storage or experimental conditions. | 1. Optimize Ion Source Parameters: Adjust spray voltage, gas temperatures (nebulizer, capillary), and gas flow rates to maximize the [M+H]⁺ signal.[3] 2. Modify Mobile Phase: Ensure the mobile phase contains a proton source, such as 0.1% formic acid, to promote efficient protonation.[3] 3. Ensure Sample Stability: Store samples at -20°C or -80°C for long-term storage and avoid repeated freeze-thaw cycles.[3] |
| Low Intensity of Product Ions | 1. Incorrect Collision Energy Settings: The applied collision energy may be too low for efficient fragmentation or too high, causing excessive fragmentation into very small ions.[1][4] 2. Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.[1][2] 3. Contamination: Contamination in the LC-MS system can lead to high background noise and poor signal-to-noise ratios.[1] | 1. Perform Collision Energy Optimization: Infuse a standard solution of AB-CHMINACA M5A and ramp the collision energy to identify the optimal value that produces the most intense and stable product ions.[3] 2. Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3] 3. System Maintenance: Regularly clean the ion source and run system suitability tests to check for contamination.[1] |
| Poor Peak Shape | 1. Column Overload or Contamination: Injecting too much sample or accumulation of contaminants on the column.[1] 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column chemistry. 3. Improper Injection Technique: Issues with the autosampler or injection process.[1] | 1. Dilute Sample/Clean Column: Reduce the sample concentration or perform a column wash procedure.[1] 2. Optimize Chromatography: Adjust the mobile phase gradient and composition to improve peak shape. 3. Check Injection System: Ensure the autosampler is functioning correctly and the injection volume is appropriate.[1] |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in Collision Cell Pressure: Inconsistent gas pressure in the collision cell can lead to variable fragmentation. 2. Instrument Instability: Drifts in instrument parameters over time.[2] | 1. Check Collision Gas Supply: Ensure a stable and sufficient supply of collision gas (e.g., argon, nitrogen). 2. Instrument Calibration and Tuning: Regularly perform mass calibration and tuning to ensure stable instrument performance.[2] |
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is it important to optimize it for AB-CHMINACA M5A fragmentation?
A1: Collision energy (CE) is the kinetic energy applied to a precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation.[5] Optimizing the collision energy is crucial because it directly influences the resulting fragment ions (product ions).[6][7] An optimal CE will produce a sufficient abundance of characteristic product ions, which is essential for sensitive and specific quantification and identification of AB-CHMINACA M5A.[4]
Q2: How does the chemical structure of AB-CHMINACA M5A influence the choice of collision energy?
A2: The chemical structure of AB-CHMINACA M5A, a metabolite of AB-CHMINACA, will determine its fragmentation pathways. The presence of specific functional groups will lead to characteristic bond cleavages upon collision-induced dissociation. The optimal collision energy will be the energy required to efficiently break these specific bonds to generate stable and abundant product ions. While specific fragmentation pathways for the M5A metabolite are not extensively documented in the provided search results, general fragmentation patterns of synthetic cannabinoids often involve cleavage of amide bonds, loss of alkyl chains, and fragmentation of the core indole or indazole structure.[8][9]
Q3: What is Normalized Collision Energy (NCE) and how is it used?
A3: Normalized Collision Energy (NCE) is a setting used in some mass spectrometers, particularly Orbitrap instruments, to standardize collision energy across a range of precursor m/z values.[6] It helps in transferring methods between instruments and provides more consistent fragmentation for different compounds.[7] When optimizing, it is common to test a range of NCE values (e.g., 20-50%) to find the optimal setting for the specific analyte.[4][10]
Q4: Should I use a single collision energy value or a stepped collision energy approach?
A4: Both single and stepped collision energy approaches can be effective. A single CE is simpler to set up and is often sufficient for routine analysis. A stepped collision energy (SCE) approach, where multiple CE values are applied to the same precursor ion, can be beneficial for generating a wider range of fragment ions.[11][12] This can be particularly useful for structural elucidation and for identifying multiple product ions for robust quantification.[4]
Q5: What are some common product ions I can expect from the fragmentation of AB-CHMINACA and its metabolites?
A5: For indole-derived synthetic cannabinoids, common fragment ions are often observed at m/z values such as 127, 144, 145, and 155.[8][9] The peak at an m/z of 145 is often associated with the indazole core structure found in many synthetic cannabinoids.[9] For AB-CHMINACA specifically, some literature reports product ions at m/z 340.2, 312.2, and 241.1 from a precursor ion of m/z 357.2.[13] The exact product ions for the M5A metabolite will depend on the specific metabolic modification but are likely to share some common fragments with the parent compound.
Experimental Protocol: Optimization of Collision Energy
This protocol outlines a systematic approach to optimize collision energy for the analysis of AB-CHMINACA M5A using a triple quadrupole or Q-TOF mass spectrometer.
1. Preparation of Standard Solution:
-
Prepare a 1 µg/mL stock solution of AB-CHMINACA M5A in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a working concentration of 100 ng/mL in the initial mobile phase composition.
2. Instrument Setup:
-
Liquid Chromatography (LC):
-
Use a C18 column suitable for small molecule analysis.
-
Set a flow rate of 0.4 mL/min.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry (MS):
-
Set the ion source to positive electrospray ionization (ESI) mode.
-
Optimize ion source parameters (e.g., spray voltage, gas flows, and temperatures) by infusing the standard solution directly into the mass spectrometer.
-
Set the instrument to acquire in product ion scan mode, selecting the protonated molecule of AB-CHMINACA M5A ([M+H]⁺) as the precursor ion.
-
3. Collision Energy Ramping Experiment:
-
Infuse the 100 ng/mL standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set up a series of experiments where the collision energy is ramped over a range of values (e.g., 5 eV to 50 eV in 2 eV or 5 eV increments).
-
For each collision energy value, acquire a full product ion spectrum.
4. Data Analysis and Optimal CE Determination:
-
Examine the product ion spectra obtained at each collision energy.
-
Create a plot of product ion intensity versus collision energy for each major fragment ion.
-
The optimal collision energy is the value that produces the highest intensity for the desired product ions. Select at least two to three abundant and specific product ions for the final MRM (Multiple Reaction Monitoring) method.
5. Method Validation:
-
Once the optimal collision energies for the selected transitions are determined, incorporate them into the final LC-MS/MS method.
-
Validate the method by analyzing samples spiked with known concentrations of AB-CHMINACA M5A to assess linearity, accuracy, and precision.
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids [mdpi.com]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 11. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
"reducing background noise in GC-MS analysis of synthetic cannabinoids"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in my GC-MS system?
High background noise in GC-MS analysis can originate from several sources. These include impurities in the carrier gas, column bleed from the stationary phase, especially at high temperatures, and bleed from the injector septum.[1][2] Contamination from the laboratory environment, such as phthalates from plasticizers, is also a significant contributor.[1][3] Additionally, complex sample matrices can introduce a host of interfering compounds.
Q2: My baseline is consistently noisy. How can I improve my signal-to-noise ratio?
To improve the signal-to-noise ratio (S/N), start by ensuring your system is leak-free and that you are using high-purity carrier gas with appropriate filters.[2][4] Utilizing a high-quality, low-bleed GC column is crucial for minimizing baseline noise, particularly at elevated temperatures.[2][5] Proper sample preparation to remove matrix interferences is also essential.[6] In terms of instrumental parameters, optimizing the MS settings, such as adjusting the detector voltage (gain), can help, but an excessively high gain will amplify noise.[7] For targeted analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity compared to full scan mode.[5]
Q3: I'm observing carryover from previous samples. What are the likely causes and solutions?
Ghost peaks or carryover can be caused by several factors. These include contamination in the injector, such as a dirty liner or septum, or accumulation of non-volatile residues at the head of the GC column.[1] To resolve this, regularly replace the injector liner and septum. If contamination of the column is suspected, trimming 0.5–1 meter from the inlet end can be effective.[8] A thorough cleaning of the syringe, both inside and out, is also recommended to prevent re-injection of contaminants.
Q4: What are phthalates and why are they a problem in GC-MS analysis?
Phthalates are common plasticizers used in a wide variety of laboratory consumables, including vial caps, septa, and solvents.[1][3] Due to their ubiquitous nature, they can easily contaminate samples, solvents, and the GC-MS system itself, leading to significant background noise and interfering peaks in the chromatogram.
Q5: How can I minimize phthalate contamination in my lab?
To minimize phthalate contamination, it is advisable to use consumables specifically designed for low-level analysis. Whenever possible, avoid using plastic labware and opt for glassware that has been thoroughly cleaned and baked at a high temperature. Using high-purity solvents and reagents is also critical. Storing standards and samples in amber glass vials with PTFE-lined caps can help prevent leaching of plasticizers.
Troubleshooting Guides
Guide 1: High Baseline Noise
This guide provides a systematic approach to diagnosing and resolving high baseline noise in your GC-MS system.
Symptoms:
-
Elevated baseline in the chromatogram.
-
Poor signal-to-noise ratio for target analytes.
-
Presence of numerous small, unidentified peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high baseline noise.
Guide 2: Column Bleed
Column bleed is a common source of background noise, especially at high temperatures, and can interfere with the detection of target analytes.
Symptoms:
-
Rising baseline with increasing oven temperature.
-
Characteristic bleed ions in the mass spectrum (e.g., m/z 207, 281 for polysiloxane phases).[7]
-
Reduced sensitivity and poor library matching.
Mitigation Strategies:
-
Use Low-Bleed Columns: Whenever possible, use GC columns specifically designed for mass spectrometry (MS-grade), which have lower bleed characteristics.[5]
-
Proper Column Conditioning: New columns should be conditioned before use to remove volatile manufacturing residues.[8] Previously used columns that have been idle should also be re-conditioned.
-
Adhere to Temperature Limits: Do not exceed the manufacturer's recommended maximum operating temperature for the column.[8]
-
Ensure High-Purity Carrier Gas: Oxygen and moisture in the carrier gas can accelerate the degradation of the column's stationary phase, leading to increased bleed.[4]
Experimental Protocols
Protocol 1: GC Column Conditioning (Bake-out)
This protocol is designed to remove contaminants and residual stationary phase components from the GC column to ensure a stable baseline.
Materials:
-
New or previously used GC column
-
High-purity carrier gas (Helium or Hydrogen)
-
GC-MS system
Procedure:
-
Installation: Install the column in the GC inlet, but do not connect the other end to the MS detector.[9]
-
Purge: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any air from the system.[9][10]
-
Temperature Program:
-
Hold: Hold at the maximum temperature for 1-2 hours, or until a stable baseline is observed if monitoring with a non-MS detector.[8] For thick-film columns, a longer conditioning time may be necessary.[10]
-
Cool Down: Cool the oven down to the initial temperature of your analytical method.
-
Connect to Detector: Once the oven is cool, connect the column to the MS detector.
-
Equilibrate: Allow the system to equilibrate before running samples.
Caption: Workflow for GC column conditioning.
Data Presentation
Table 1: Effect of Sample Preparation on Signal-to-Noise (S/N) Ratio
This table summarizes the typical improvement in the signal-to-noise ratio for synthetic cannabinoids when employing different sample preparation techniques to reduce matrix effects. The values are illustrative and can vary based on the specific matrix and analyte.
| Sample Preparation Technique | Typical S/N Improvement Factor (vs. Dilute-and-Shoot) | Key Advantages |
| Liquid-Liquid Extraction (LLE) | 2 - 5x | Simple, cost-effective |
| Solid-Phase Extraction (SPE) | 5 - 15x | High selectivity, excellent cleanup[6] |
| Supported Liquid Extraction (SLE) | 4 - 10x | Faster than SPE, good recovery |
| QuEChERS | 3 - 8x | Fast, high throughput, effective for various matrices |
Note: S/N improvement is highly dependent on the complexity of the sample matrix and the concentration of the analyte.
Table 2: Common Background Ions in GC-MS Analysis
This table lists common background ions that may be observed in your GC-MS system and their likely sources.
| m/z | Possible Source | Recommended Action |
| 18, 28, 32, 44 | Air leak (H₂O, N₂, O₂, CO₂) | Perform a leak check on the system.[7] |
| 73, 207, 281, 355 | Column bleed (polysiloxane phases) | Condition the column, ensure operating below max temp.[7] |
| 149, 167, 279 | Phthalate contamination | Use phthalate-free consumables, clean injector. |
| 91 | Toluene (common solvent impurity) | Use high-purity solvents. |
| 57 | Aliphatic hydrocarbons | Check for contamination from pump oil or solvents. |
By following these guidelines and protocols, researchers can effectively troubleshoot and reduce background noise, leading to more accurate and reliable results in the GC-MS analysis of synthetic cannabinoids.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Agilent GC/MS: Troubleshooting & Maintenance Tips [theprincessproclivity.com]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. open.bu.edu [open.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 10. How to Condition a New Capillary GC Column [restek.com]
Technical Support Center: Stability and Degradation of AB-CHMINACA Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-CHMINACA and its metabolites. The information provided is intended to assist in designing and troubleshooting experiments related to sample storage and analysis.
Troubleshooting Guides
Issue: Significant Decrease in AB-CHMINACA Metabolite Concentration in Stored Samples
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Metabolites of AB-CHMINACA are susceptible to degradation at room temperature and even under refrigeration. It is crucial to store all biological samples (urine, blood, plasma) at -20°C or ideally at -80°C for long-term stability.[1][2] |
| Sample Matrix Effects | Degradation is often more rapid in blood/plasma compared to urine due to enzymatic activity.[1] For blood samples, use of preservatives like sodium fluoride can help to inhibit some enzymatic degradation.[3] |
| Incorrect pH of the Sample | The stability of some synthetic cannabinoid metabolites can be pH-dependent. Hydrolysis of ester and amide groups, common metabolic pathways for AB-CHMINACA, can be more pronounced in alkaline conditions.[1] Ensure the pH of the sample matrix is controlled if this is a suspected issue. |
| Container Type | Adsorption of analytes to container surfaces can lead to an apparent decrease in concentration. While less of a documented issue for metabolites compared to parent compounds, using silanized glass vials or low-binding polypropylene tubes is a good practice to minimize this risk. |
| Repeated Freeze-Thaw Cycles | While many synthetic cannabinoid metabolites show reasonable stability over a few freeze-thaw cycles, repeated cycling should be avoided.[3][4] Aliquot samples upon receipt to prevent the need for multiple thaws of the bulk sample. |
Issue: Inconsistent or Non-Reproducible Analytical Results
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Preparation | Incomplete extraction of metabolites from the biological matrix can lead to variable results. Ensure the chosen extraction method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) is validated for the specific metabolites of interest. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been shown to be effective for extracting AB-CHMINACA metabolites from urine.[5] |
| Matrix Effects in Mass Spectrometry | Ion suppression or enhancement from endogenous components in the biological matrix can significantly affect the accuracy of LC-MS/MS analysis.[3] Utilize isotopically labeled internal standards for each metabolite to correct for these effects. A thorough validation of the analytical method, including an assessment of matrix effects, is essential. |
| Metabolite Instability in Processed Samples | Some metabolites may degrade in the autosampler while awaiting injection. Processed sample stability should be evaluated as part of method validation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of AB-CHMINACA found in urine?
A1: The primary metabolites of AB-CHMINACA typically identified in urine samples are hydroxylated and carboxylated forms of the parent compound. Specifically, 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (a valine metabolite, M3) have been identified and quantified in authentic urine specimens.[5] Other identified metabolites include AB-CHMINACA M2 and M4.[6]
Q2: What is the recommended storage condition for samples containing AB-CHMINACA metabolites?
A2: For long-term storage, it is highly recommended to keep biological samples at -20°C or lower.[1][2] AB-CHMINACA and its metabolites are significantly more stable when frozen.[1][2][3] Storage at room temperature should be avoided as it can lead to rapid degradation, particularly in blood samples.[3]
Q3: How stable are AB-CHMINACA metabolites in different biological matrices?
A3: AB-CHMINACA metabolites are generally more stable in urine than in blood.[1] The enzymatic activity in blood can contribute to a faster degradation rate. For instance, 3-carboxyindazole metabolites like AB-CHMINACA M4 have been noted to be more fragile in blood samples.[1]
Q4: What are the expected degradation pathways for AB-CHMINACA metabolites during storage?
A4: While specific studies on the degradation products of AB-CHMINACA metabolites are limited, the degradation pathways can be inferred from their chemical structures and known metabolic routes. Hydroxylated metabolites may undergo further oxidation. The amide linkages in the parent compound and some metabolites can be susceptible to hydrolysis, especially under non-optimal pH conditions.
Q5: Can I use a general analytical method for synthetic cannabinoids to detect AB-CHMINACA metabolites?
A5: While a general method may detect some metabolites, for accurate and reliable quantification, it is crucial to use a validated analytical method specifically for the AB-CHMINACA metabolites of interest. This involves using reference standards for each metabolite to confirm their identity and to establish accurate calibration curves. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique.[5][6]
Data Presentation
Table 1: Stability of AB-CHMINACA Metabolites in Urine under Different Storage Conditions
| Metabolite | Concentration (ng/mL) | Storage Condition | Duration | % Remaining | Reference |
| AB-CHMINACA M4 | 1 & 30 | Room Temperature | Not specified | Unstable | [3] |
| Refrigerator (4°C) | 9 weeks | Stable | [3] | ||
| Freezer (-20°C) | 9 weeks | Stable | [3] |
Note: "Stable" indicates that the analyte concentration remained within an acceptable range of the initial concentration as defined in the referenced study.
Table 2: Stability of Related Synthetic Cannabinoid Metabolites in Urine
| Metabolite | Concentration (ng/mL) | Storage Condition | Duration | Stability | Reference |
| ADB-CHMINACA M1 | 1 & 30 | Room Temperature | 3 weeks | Unstable | [3] |
| Refrigerator (4°C) | 9 weeks | Stable | [3] | ||
| Freezer (-20°C) | 9 weeks | Stable | [3] |
Experimental Protocols
Protocol: Stability Testing of AB-CHMINACA Metabolites in Urine by LC-MS/MS
This protocol provides a general framework for assessing the long-term stability of AB-CHMINACA metabolites in urine.
1. Sample Preparation and Spiking:
- Obtain a large pool of blank human urine from healthy, drug-free donors.
- Fortify the urine pool with known concentrations of AB-CHMINACA metabolite standards (e.g., 4-hydroxycyclohexylmethyl AB-CHMINACA, AB-CHMINACA M4) at low and high concentration levels (e.g., 1 ng/mL and 30 ng/mL).[3]
- Thoroughly mix the spiked urine pool to ensure homogeneity.
2. Aliquoting and Storage:
- Dispense the spiked urine into individual polypropylene or glass storage tubes.
- Prepare multiple aliquots for each time point and storage condition to be tested.
- Store the aliquots at different temperatures:
- Room Temperature (~20-25°C)
- Refrigerated (4°C)
- Frozen (-20°C)
3. Sample Analysis at Designated Time Points:
- At each scheduled time point (e.g., day 0, week 1, week 4, week 9), retrieve a set of aliquots from each storage condition.
- Allow frozen samples to thaw completely at room temperature before extraction.
4. Sample Extraction (Example using QuEChERS):
- To a 2 mL urine sample, add an appropriate internal standard (isotopically labeled version of the analyte).
- Add acetonitrile for protein precipitation and vortex.
- Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and vortex.
- Centrifuge the sample to separate the layers.
- Transfer the upper acetonitrile layer to a clean tube for analysis.
5. LC-MS/MS Analysis:
- Liquid Chromatography:
- Use a C18 or similar reverse-phase column.
- Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry:
- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification, with at least two transitions per analyte (one for quantification, one for qualification).
- Optimize the cone voltage and collision energy for each metabolite and internal standard.
6. Data Analysis:
- Calculate the concentration of the metabolites at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared on the day of analysis.
- Determine the percentage of the initial concentration remaining at each time point for each storage condition.
- The metabolite is considered stable if the mean concentration is within ±15-20% of the baseline (day 0) concentration.
Mandatory Visualization
Caption: Potential degradation pathways for AB-CHMINACA metabolites during sample storage.
Caption: A typical experimental workflow for assessing the stability of AB-CHMINACA metabolites.
References
- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. ojp.gov [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of AB-CHMINACA Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of AB-CHMINACA metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of AB-CHMINACA and why are they important to analyze?
A1: AB-CHMINACA undergoes extensive metabolism in the body. The primary metabolic pathways include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group, leading to the formation of various mono-hydroxylated, di-hydroxylated, and carboxylated metabolites.[1][2] It is crucial to analyze these metabolites because the parent AB-CHMINACA compound is often found at very low or undetectable concentrations in biological samples like urine.[2][3] Therefore, the metabolites serve as key biomarkers to confirm the consumption of AB-CHMINACA.[1][2]
Q2: Which analytical technique is most suitable for the analysis of AB-CHMINACA metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the selective identification and quantification of AB-CHMINACA and its metabolites in biological matrices.[3][4] High-resolution mass spectrometry (HRMS) systems, such as quadrupole time-of-flight (QTOF), are also employed for non-targeted screening and retrospective data analysis.[3][5]
Q3: Why is chiral separation important for AB-CHMINACA analysis?
A3: AB-CHMINACA has a chiral center, meaning it exists as two enantiomers ((S) and (R) forms) which are mirror images of each other.[6] These enantiomers can exhibit different potencies and biological activities.[7] Therefore, chiral chromatography is necessary to separate and accurately quantify each enantiomer, which can be critical for pharmacological and toxicological studies.[7]
Q4: We are having difficulty detecting the parent AB-CHMINACA in urine samples. Is this expected?
A4: Yes, this is a common finding. Synthetic cannabinoids like AB-CHMINACA are rapidly and extensively metabolized.[3] Consequently, the parent compound is often present at very low or undetectable concentrations in urine. Analytical methods should focus on detecting the more abundant hydroxylated and carboxylated metabolites.[2]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution / Co-elution of Metabolite Isomers
Problem: You are observing broad, shouldered, or completely merged peaks, especially for hydroxylated isomers of AB-CHMINACA (e.g., different positional isomers on the cyclohexyl ring).
Solutions:
-
Optimize the LC Gradient: A shallower, more gradual gradient can improve the separation of closely eluting compounds. Increase the total run time to allow more time for separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties. Methanol can sometimes provide better resolution for polar metabolites.[8]
-
Adjust Mobile Phase Additives: The type and concentration of additives like formic acid or ammonium formate can influence peak shape and selectivity. Experiment with different concentrations (e.g., 0.05% to 0.2% formic acid) to find the optimal condition.
-
Column Temperature: Varying the column temperature (e.g., between 30-50°C) can affect retention times and selectivity, potentially improving resolution.
-
Select a Different Stationary Phase: If co-elution persists, consider a column with a different chemistry. While C18 is common, a phenyl-hexyl or biphenyl column might offer different selectivity for these types of compounds.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Problem: Analyte peaks are asymmetrical, exhibiting tailing (common for basic compounds) or fronting. This can compromise integration and reduce accuracy.
Solutions:
-
Mobile Phase pH: For basic compounds that may exhibit tailing due to interactions with residual silanols on the column, ensure the mobile phase pH is low. The addition of formic acid typically achieves this and improves the peak shape of amine-containing compounds.[9]
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with effective end-capping minimize silanol interactions, which are a primary cause of peak tailing for basic analytes.[10]
-
Sample Diluent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions. Injecting a sample in a much stronger solvent can lead to peak distortion.[11]
-
Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shapes. Try flushing the column or replacing the guard column.
Issue 3: Low Signal Intensity / High Matrix Effects
Problem: The response for your target metabolites is weak, or you observe significant signal suppression or enhancement, particularly in complex matrices like blood or urine.
Solutions:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Solid-Phase Extraction (SPE): A well-optimized SPE protocol can provide a much cleaner extract compared to simple protein precipitation or liquid-liquid extraction.[12]
-
Supported Liquid Extraction (SLE): This is another effective technique for removing matrix components.
-
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for each analyte is the best way to compensate for matrix effects. The SIL-IS will co-elute and experience similar ionization effects as the target analyte, allowing for accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating matrix effects.
-
Modify Chromatographic Conditions: Adjust the LC gradient to separate the analytes of interest from regions where significant matrix components elute (often at the beginning and end of the chromatogram).
Experimental Protocols
Sample Preparation from Urine using SPE
This protocol is a general guideline and should be optimized for your specific application.
-
Enzymatic Hydrolysis: To 1 mL of urine, add a buffer (e.g., ammonium acetate) and β-glucuronidase. Incubate at an elevated temperature (e.g., 60°C) for 1 hour to cleave glucuronide conjugates.[5]
-
Centrifugation: After incubation, centrifuge the sample to pellet any precipitates.
-
SPE Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the target metabolites with a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
General LC-MS/MS Method Parameters
These parameters provide a starting point for method development.
-
Liquid Chromatography:
-
Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, <2 µm particle size) is a common choice.[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compounds, then return to initial conditions for re-equilibration. A typical run time is 10-20 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize ion source parameters (e.g., gas temperatures, gas flows, capillary voltage) and compound-specific parameters (collision energy, precursor/product ions) for each metabolite.
-
Quantitative Data
The following table summarizes typical mass spectrometric and chromatographic data for key AB-CHMINACA metabolites. Note that retention times (RT) are highly dependent on the specific LC system, column, and method used.
| Metabolite Name | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Typical RT Range (min) |
| AB-CHMINACA | 357.2 | 257.1 | 145.1 | 9.0 - 11.0 |
| Hydroxycyclohexyl-AB-CHMINACA | 373.2 | 257.1 | 145.1 | 7.0 - 9.0 |
| Dihydroxycyclohexyl-AB-CHMINACA | 389.2 | 257.1 | 145.1 | 6.0 - 8.0 |
| AB-CHMINACA Carboxylic Acid | 358.2 | 214.1 | 145.1 | 8.0 - 10.0 |
Visualizations
Caption: Primary metabolic pathways of AB-CHMINACA.
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojp.gov [ojp.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
Validation & Comparative
Quantitative Analysis of AB-CHMINACA Metabolite M5A: A Comparative Guide to LC-MS/MS Validation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of AB-CHMINACA M5A, a significant metabolite of the synthetic cannabinoid AB-CHMINACA. It further explores alternative analytical techniques, offering a comparative overview of their performance based on available experimental data. This document is intended to assist researchers and scientists in selecting the most appropriate methodology for their specific analytical needs in the context of drug metabolism and forensic toxicology.
Validated Quantitative LC-MS/MS Method for AB-CHMINACA M5A
LC-MS/MS stands as the gold standard for the quantification of synthetic cannabinoids and their metabolites in biological matrices due to its high sensitivity and selectivity.[1][2] A typical validation of an LC-MS/MS method for AB-CHMINACA M5A involves a series of experiments to ensure its reliability and accuracy.
Experimental Protocol: LC-MS/MS
A representative experimental protocol for the quantitative analysis of AB-CHMINACA M5A in a biological matrix, such as whole blood or urine, is outlined below.
Sample Preparation:
-
Internal Standard Spiking: A known concentration of an appropriate internal standard (e.g., a deuterated analog of AB-CHMINACA M5A) is added to the biological sample.
-
Sample Extraction:
-
Protein Precipitation: This common and straightforward technique involves adding a solvent like acetonitrile to the sample to precipitate proteins. The supernatant containing the analyte of interest is then collected.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix, offering a cleaner extract.
-
-
Evaporation and Reconstitution: The extracted sample is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A standard flow rate is maintained to ensure reproducible retention times.
-
Injection Volume: A small volume of the reconstituted sample is injected into the LC system.
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion of AB-CHMINACA M5A and its characteristic product ion(s) after collision-induced dissociation. This highly selective detection method minimizes interferences from the sample matrix.
Data Presentation: LC-MS/MS Validation Parameters
The performance of a quantitative LC-MS/MS method is assessed through various validation parameters. The following table summarizes typical acceptance criteria and reported data for the analysis of synthetic cannabinoids, including AB-CHMINACA and its metabolites.
| Validation Parameter | Typical Acceptance Criteria | Reported Data for Synthetic Cannabinoid Analysis |
| Linearity (R²) | > 0.99 | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.25 - 10 ng/mL (in whole blood)[3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.01 - 2.0 ng/mL (in serum)[2] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Generally within ±15%[3] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision < 15%[3] |
| Recovery | Consistent and reproducible | Method dependent, often optimized for consistency |
| Matrix Effect | Minimized and compensated by IS | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stable under storage and analytical conditions | Stability studies are crucial for reliable results |
Experimental Workflow Diagram
Caption: Workflow for the validation of a quantitative LC-MS/MS method.
Alternative Analytical Methods
While LC-MS/MS is the predominant technique, other methods can be employed for the analysis of synthetic cannabinoids. This section provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds.
Experimental Protocol Highlights:
-
Derivatization: A key difference from LC-MS/MS is that many synthetic cannabinoid metabolites, which are often polar, require a derivatization step to increase their volatility and thermal stability for GC analysis.
-
Separation: Separation is achieved in a heated capillary column.
-
Ionization: Electron Impact (EI) is the most common ionization technique, which can lead to extensive fragmentation.
-
Detection: A single quadrupole mass spectrometer is typically used, often in selected ion monitoring (SIM) mode for quantification.
Performance Comparison:
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | Generally higher | Can be sensitive, but may be limited by derivatization efficiency |
| Selectivity | High, especially with MRM | Good, but can be affected by co-eluting matrix components |
| Sample Preparation | Can be automated; no derivatization needed | Often requires a time-consuming derivatization step[4] |
| Compound Coverage | Broad applicability to polar and non-polar compounds | Limited to volatile and thermally stable compounds or those that can be derivatized |
| Structural Information | Precursor-product ion relationship | Fragmentation patterns can aid in structural elucidation |
High-Resolution Mass Spectrometry (HRMS)
HRMS, often coupled with liquid chromatography (LC-HRMS), offers the advantage of providing highly accurate mass measurements.
Experimental Protocol Highlights:
-
Instrumentation: Utilizes instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers.
-
Data Acquisition: Can acquire full-scan high-resolution data, allowing for both targeted quantification and untargeted screening of unknown compounds.
-
Retrospective Analysis: The acquired full-scan data can be retrospectively analyzed for newly identified metabolites or other compounds of interest without the need for re-injection.[1]
Performance Comparison:
| Feature | LC-MS/MS (Triple Quadrupole) | LC-HRMS (e.g., QTOF, Orbitrap) |
| Primary Use | Targeted quantification | Targeted and untargeted screening, quantification |
| Selectivity | High (based on MRM transitions) | Very high (based on accurate mass) |
| Sensitivity | Often considered the most sensitive for targeted quantification | Sensitivity for targeted analysis is comparable to and can sometimes exceed triple quadrupoles[4] |
| Data Analysis | Relatively straightforward for quantitative data | More complex data processing for untargeted analysis |
| Flexibility | Limited to pre-selected analytes | Allows for retrospective data analysis for a wide range of compounds[1] |
Head-to-Head Comparison of Methods
The choice of analytical technique depends on the specific research question, available resources, and the desired outcomes.
| Method | Strengths | Weaknesses | Best Suited For |
| LC-MS/MS | High sensitivity and selectivity for targeted quantification; robust and reliable; suitable for a wide range of compounds.[1][2] | Limited to pre-defined analytes; does not provide extensive structural information from a single experiment. | Routine quantitative analysis in clinical and forensic toxicology; pharmacokinetic studies. |
| GC-MS | Well-established technique; provides reproducible fragmentation patterns for library matching. | Often requires derivatization, which can be time-consuming and introduce variability; not ideal for thermolabile compounds.[4] | Analysis of volatile and thermally stable parent cannabinoids; complementary technique for structural confirmation. |
| LC-HRMS | Enables both targeted and untargeted analysis; provides high mass accuracy for confident identification; allows for retrospective data analysis.[1][4] | Higher initial instrument cost; data analysis can be more complex. | Metabolite identification studies; screening for a broad range of known and unknown compounds; research and development. |
Conclusion
For the routine, high-throughput quantitative analysis of the AB-CHMINACA metabolite M5A in biological matrices, a validated LC-MS/MS method is the most appropriate choice, offering an optimal balance of sensitivity, selectivity, and robustness. GC-MS can serve as a valuable confirmatory technique, particularly when dealing with the parent compound, but its requirement for derivatization for metabolites can be a drawback. LC-HRMS is a powerful tool for research and discovery, providing the flexibility for both quantification and the identification of novel metabolites, making it an excellent choice for comprehensive drug metabolism studies. The selection of the most suitable method should be guided by the specific analytical goals, sample throughput requirements, and available instrumentation.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. future4200.com [future4200.com]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Synthetic Cannabinoid Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a significant analytical challenge for laboratories worldwide. Ensuring accurate and reproducible detection and quantification of their metabolites is paramount for clinical toxicology, forensic science, and understanding the pharmacology of these novel psychoactive substances. This guide provides a comparative overview of analytical methodologies for synthetic cannabinoid metabolites, supported by experimental data from large-scale studies, to aid researchers in navigating this complex analytical terrain.
While direct, publicly available inter-laboratory proficiency testing data with comprehensive quantitative results is limited, this guide synthesizes data from significant single-laboratory validation studies and large-scale urine sample analyses. This approach provides a valuable benchmark for laboratory performance and expected metabolite concentrations.
The Challenge of Inter-Laboratory Variability
Achieving consistent results across different laboratories for the analysis of synthetic cannabinoid metabolites is an ongoing challenge. Several factors contribute to this variability:
-
Rapid Emergence of New Analogs: The continuous introduction of new synthetic cannabinoids requires laboratories to constantly update their analytical methods and reference standards.
-
Diverse Analytical Methodologies: Laboratories employ a variety of extraction techniques, chromatographic conditions, and mass spectrometry platforms, leading to potential discrepancies in results.
Proficiency testing (PT) programs are crucial for laboratories to assess their performance against their peers and identify areas for improvement. Organizations like Collaborative Testing Services offer programs for synthetic drug analysis, which play a vital role in promoting analytical accuracy and consistency.
Comparison of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the identification and quantification of synthetic cannabinoid metabolites in biological matrices due to its high sensitivity and selectivity. The following tables summarize quantitative data from large-scale studies and single-laboratory validation reports, offering a snapshot of expected metabolite concentrations and analytical performance characteristics.
Quantitative Analysis of Synthetic Cannabinoid Metabolites in Urine
The following table presents a summary of quantitative findings from a large-scale analysis of 290 confirmed positive urine specimens, providing an indication of the expected concentration ranges for various metabolites.
| Metabolite | Parent Compound(s) | Mean Concentration (µg/L) | Median Concentration (µg/L) | Concentration Range (µg/L) |
| JWH-018 pentanoic acid | JWH-018, AM-2201 | 121 | 11.1 | 0.1–2434 |
| JWH-018 N-hydroxypentyl | JWH-018, AM-2201 | 59.7 | 5.1 | 0.1–1239 |
| JWH-073 butanoic acid | JWH-073 | 4.6 | 1.1 | 0.1–48.6 |
| JWH-122 N-hydroxypentyl | JWH-122, MAM-2201 | 11.3 | 1.1 | 0.1–250 |
| AM-2201 N-hydroxypentyl | AM-2201 | 16.4 | 2.0 | 0.1–321 |
| UR-144 pentanoic acid | UR-144, XLR-11 | 19.8 | 3.0 | 0.2–183 |
| UR-144 N-hydroxypentyl | UR-144, XLR-11 | 7.7 | 1.9 | 0.2–83.2 |
Data synthesized from a study on 290 confirmed positive urine specimens. This table is not a direct inter-laboratory comparison but provides valuable data on expected metabolite concentrations.[1]
Performance Characteristics of a Validated LC-MS/MS Method
The following table details the validation parameters for a comprehensive LC-MS/MS method for the simultaneous quantification of 37 synthetic cannabinoid metabolites, demonstrating the performance that can be achieved with a robust analytical procedure.
| Validation Parameter | Result |
| Linearity (r²) | >0.994 for all analytes |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/L |
| Upper Limit of Quantification (ULOQ) | 50 - 100 µg/L |
| Inter-day Precision (%CV) | 4.3 - 13.5% |
| Inter-day Accuracy (Bias) | 88.3 - 112.2% |
| Extraction Efficiency | 44 - 110% |
| Matrix Effect | -73 to 52% |
This table summarizes the performance of a single, validated LC-MS/MS method for the analysis of multiple synthetic cannabinoid metabolites.[2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible and comparable results. Below is a generalized methodology for the analysis of synthetic cannabinoid metabolites in urine using LC-MS/MS.
Generalized Urine Sample Preparation and LC-MS/MS Analysis Protocol
-
Enzymatic Hydrolysis:
-
To a 1 mL urine sample, add an internal standard mixture.
-
Add β-glucuronidase to cleave glucuronide conjugates.
-
Incubate the mixture to allow for complete hydrolysis.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with appropriate solvents (e.g., methanol followed by water).
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the metabolites using a C18 or similar reversed-phase column with a gradient elution program, typically using a mobile phase of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for each analyte and internal standard.
-
Calculate the peak area ratios of the analytes to their corresponding internal standards.
-
Construct a calibration curve using these ratios from standards of known concentrations.
-
Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Analytical Logic
To better illustrate the processes involved in synthetic cannabinoid metabolite analysis, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the logical relationships between key analytical components.
Caption: A generalized experimental workflow for synthetic cannabinoid metabolite analysis.
Caption: Logical relationships in synthetic cannabinoid metabolite analysis.
References
- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AB-CHMINACA Metabolites M5A and M4: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of synthetic cannabinoids is crucial for assessing their pharmacological and toxicological profiles. This guide provides a comparative analysis of two key metabolites of the potent synthetic cannabinoid AB-CHMINACA: M5A and M4.
AB-CHMINACA undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a key contributor, as well as amidase enzymes.[1] This metabolic process leads to a variety of derivatives, including hydroxylated and carboxylated forms.[1] This guide focuses on two of these metabolites, M5A and M4, which are formed through distinct metabolic pathways and have been identified in biological samples from individuals suspected of synthetic cannabinoid use.[2]
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of M5A and M4, which arise from different metabolic modifications to the parent compound, AB-CHMINACA. M5A is characterized by the hydroxylation of the cyclohexyl ring and the hydrolysis of the terminal amide to a carboxylic acid, while M4 results from the hydrolysis of the amide group without modification to the cyclohexyl ring.[3][4][5]
| Property | AB-CHMINACA Metabolite M5A | AB-CHMINACA Metabolite M4 |
| IUPAC Name | 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid[3] | 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid[5] |
| Molecular Formula | C₁₅H₁₈N₂O₃[3][4] | C₁₅H₁₈N₂O₂[5] |
| Molecular Weight | 274.3 g/mol [3] | 258.3 g/mol [5] |
| Key Metabolic Modifications from Parent Compound | - Hydroxylation of the cyclohexyl ring- Hydrolysis of the valinamide moiety to a carboxylic acid | - Hydrolysis of the valinamide moiety to a carboxylic acid |
Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of AB-CHMINACA metabolites M5A and M4 are not well-characterized, representing a significant gap in the scientific literature.[3][4][5] The parent compound, AB-CHMINACA, is a potent full agonist at the CB1 and CB2 cannabinoid receptors, and this activity is responsible for its profound psychoactive effects.[6][7][8]
While direct quantitative data on the receptor binding affinity and functional activity of M5A and M4 are not currently available, it is plausible that the structural modifications significantly alter their interaction with cannabinoid receptors compared to the parent compound. The introduction of a polar carboxylic acid group in both metabolites and an additional hydroxyl group in M5A would be expected to decrease their ability to cross the blood-brain barrier and may reduce their affinity for the typically lipophilic binding pocket of the CB1 receptor. However, some metabolites of other synthetic cannabinoids have been shown to retain significant biological activity.[9] Therefore, dedicated pharmacological studies are necessary to elucidate the activity of M5A and M4.
Currently, the primary role of M5A and M4 in forensic and clinical toxicology is as biomarkers to confirm the intake of AB-CHMINACA.[2]
Experimental Protocols
The analysis of AB-CHMINACA and its metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2] The following provides a general protocol for the extraction and analysis of synthetic cannabinoid metabolites from urine.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer (e.g., phosphate buffer, pH 6.8). If desired, include an enzymatic hydrolysis step with β-glucuronidase to cleave glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a sequence of solvents to remove interferences, such as water followed by a weak organic solvent.
-
Elution: Elute the analytes from the cartridge using an appropriate organic solvent or solvent mixture (e.g., methanol or an acidified organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid or ammonium formate.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Visualizing Metabolic and Analytical Pathways
To better understand the relationship between AB-CHMINACA and its metabolites, as well as the analytical workflow, the following diagrams are provided.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound () for sale [vulcanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
Detecting AB-CHMINACA Metabolites: A Comparative Guide to Immunoassay Kit Cross-Reactivity
For researchers and drug development professionals engaged in the detection of synthetic cannabinoids, the cross-reactivity of immunoassays to various metabolites is a critical performance metric. This guide provides a comparative analysis of commercially available immunoassay kits and their ability to detect metabolites of AB-CHMINACA, a potent synthetic cannabinoid. The data presented here is compiled from manufacturers' product information and peer-reviewed studies to assist in the selection of appropriate screening tools.
Performance Comparison of Immunoassay Kits
The cross-reactivity of an immunoassay determines its ability to detect compounds structurally similar to the target analyte. In the context of synthetic cannabinoids, where metabolic pathways are complex and numerous metabolites can be present in a sample, broad cross-reactivity can be advantageous for a screening assay. However, the rapid evolution of synthetic cannabinoid structures presents a challenge for immunoassay developers, often leading to variable performance of different kits for new compounds like AB-CHMINACA.
Below is a summary of the cross-reactivity of various AB-CHMINACA compounds in different immunoassay kits. It is important to note that direct comparison between kits can be challenging due to differences in the antibodies used, assay formats, and the specific metabolites tested.
| Immunoassay Kit | Manufacturer | Target Analyte(s) | AB-CHMINACA Parent | AB-CHMINACA Metabolites | Cross-Reactivity (%) |
| CEDIA AB-PINACA Assay | Thermo Fisher Scientific | AB-PINACA and related compounds | AB-CHMINACA | - | 111% (at 18 ng/mL) |
| AB-CHMINACA M2 | < 0.2% (at 10,000 ng/mL) | ||||
| AB-CHMINACA M3A | < 0.2% (at 10,000 ng/mL) | ||||
| Synthetic Cannabinoids (JWH-018) ELISA Kit | Neogen | JWH-018 and related compounds | AB-CHMINACA | - | < 0.01% |
| "JWH-018" and "UR-144" Kits | Neogen | JWH-018 and UR-144 | - | Not Detected | 2% sensitivity in samples containing then-prevalent SCs, including AB-CHMINACA metabolites[1] |
| AB-PINACA Synthetic Cannabinoid ELISA Kit | Tulip Biolabs | AB-PINACA and related compounds | Stated to cross-react | Stated to cross-react | Quantitative data not available in the searched resources. |
Experimental Protocols
The methodologies for determining cross-reactivity in the cited immunoassay kits generally follow a competitive binding principle. A summary of the typical experimental protocol is provided below.
General Immunoassay Protocol (ELISA and Homogeneous Enzyme Immunoassay)
A common method for assessing cross-reactivity involves preparing a standard curve with the primary target analyte of the assay. Subsequently, various concentrations of the cross-reactant (in this case, AB-CHMINACA or its metabolites) are introduced into the assay system. The concentration of the cross-reactant that produces a signal equivalent to a specific concentration of the target analyte (often the 50% inhibition concentration, IC50) is used to calculate the percent cross-reactivity.
Equation for Calculating Percent Cross-Reactivity:
% Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Cross-Reactant at IC50) x 100
Thermo Fisher Scientific CEDIA® AB-PINACA Assay Protocol Summary: [2]
The CEDIA® AB-PINACA Assay is a homogeneous enzyme immunoassay. The assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme is β-galactosidase, which has been genetically engineered into two inactive fragments. In the absence of the drug from the sample, the antibody binds to the drug-enzyme conjugate, preventing the re-association of the enzyme fragments and thus, no active enzyme is formed. When the drug is present in the sample, it competes with the drug-enzyme conjugate for the antibody, allowing the enzyme fragments to re-associate and form an active enzyme, which then cleaves a substrate to produce a color change that can be measured spectrophotometrically. Cross-reactivity is determined by testing various concentrations of related compounds and determining the concentration that gives a response equivalent to the cutoff calibrator.[2]
Neogen Synthetic Cannabinoids (JWH-018) ELISA Kit Protocol Summary:
This is a competitive enzyme-linked immunosorbent assay. The wells of a microplate are coated with antibodies specific to the target analyte (JWH-018 metabolites). When a sample containing the drug is added to the well, it competes with a drug-enzyme conjugate for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme in the bound conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of the drug in the sample. The cross-reactivity of other compounds is determined by assaying different concentrations of these compounds and comparing their inhibition curves to that of the target analyte.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the cross-reactivity of an immunoassay.
References
UPLC vs. HPLC for AB-CHMINACA Metabolite Separation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of synthetic cannabinoids, such as AB-CHMINACA, presents significant challenges for forensic and clinical laboratories. Accurate identification and quantification of their metabolites are crucial for understanding their pharmacology and toxicology. High-performance liquid chromatography (HPLC) has traditionally been the workhorse for such analyses. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising faster analysis times and improved separation efficiency. This guide provides an objective comparison of UPLC and HPLC for the separation of AB-CHMINACA metabolites, supported by experimental data and detailed protocols.
Performance Comparison: UPLC vs. HPLC
The primary advantages of UPLC over conventional HPLC stem from the use of smaller stationary phase particles (typically sub-2 µm), which allows for higher mobile phase linear velocities without a loss of separation efficiency. This translates to significantly shorter run times and increased sample throughput. The trade-off is the requirement for instrumentation capable of handling much higher backpressures.
Table 1: Performance Characteristics of UPLC and HPLC for Synthetic Cannabinoid Metabolite Analysis
| Parameter | UPLC/UHPLC | HPLC |
| Typical Run Time | 5 - 15 minutes | 15 - 30 minutes or longer |
| Resolution | Higher peak capacity, better separation of isomers | Good, but may be limited for complex mixtures |
| Sensitivity (LOD/LOQ) | Generally lower due to narrower peaks (e.g., 0.01 - 0.1 ng/mL)[1] | Typically in the low ng/mL range (e.g., around 1-5 ng/mL)[2] |
| Solvent Consumption | Significantly lower | Higher |
| System Backpressure | High (up to 15,000 psi) | Lower (up to 6,000 psi) |
| Sample Throughput | High | Moderate |
Table 2: Typical Experimental Conditions for AB-CHMINACA Metabolite Analysis
| Parameter | UPLC/UHPLC Example | HPLC Example |
| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[3] | C18 column (e.g., 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.3 - 0.5 mL/min | 0.8 - 1.5 mL/min |
| Gradient | Fast gradient (e.g., 5-95% B in < 10 min) | Slower gradient (e.g., 20-90% B in > 15 min) |
| Detector | Tandem Mass Spectrometer (MS/MS) | Tandem Mass Spectrometer (MS/MS) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for sample preparation and chromatographic analysis of AB-CHMINACA metabolites.
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
-
Enzymatic Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution to deconjugate glucuronidated metabolites. Incubate at an appropriate temperature and duration (e.g., 55°C for 2 hours).
-
Sample Loading: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water. Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the metabolites with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
UPLC-MS/MS Analysis Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 mm × 150 mm).[1]
-
Column Temperature: 40 °C.[1]
-
Mobile Phase:
-
Gradient Elution: A linear gradient tailored to the specific metabolites of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.
HPLC-MS/MS Analysis Protocol
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 3.5 or 5 µm particle size).
-
Column Temperature: 40 °C.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate the metabolites.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with MRM for targeted quantification.
Visualizing the Processes
To better understand the experimental and metabolic pathways, the following diagrams are provided.
AB-CHMINACA undergoes extensive metabolism in the human body. The primary metabolic pathways involve hydroxylation of the cyclohexyl ring, carboxylation, and subsequent glucuronidation.[4] These transformations are primarily mediated by cytochrome P450 enzymes.[4]
References
- 1. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the Analysis of AB-CHMINACA Metabolites
For researchers, scientists, and professionals in drug development and toxicology, the accurate detection and quantification of synthetic cannabinoid metabolites are paramount. AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the body, making the analysis of its metabolites crucial for forensic and clinical investigations.[1] The choice of sample preparation technique is a critical step that significantly impacts the reliability and sensitivity of subsequent analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides an objective comparison of two common extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), for the isolation of AB-CHMINACA metabolites from biological matrices. We will delve into the experimental protocols, present comparative data on their performance, and offer insights to help you select the most suitable method for your analytical needs.
General Principles: LLE vs. SPE
Liquid-liquid extraction is a traditional method based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2] It is a relatively simple and inexpensive technique.
Solid-phase extraction, on the other hand, utilizes a solid sorbent packed into a cartridge or well plate to retain analytes from a liquid sample.[2] Interferences are washed away, and the purified analytes are then eluted with a small volume of solvent. SPE is often considered to produce cleaner extracts and can be more easily automated.[2]
Performance Comparison
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally lower and more variable. For some synthetic cannabinoid metabolites, recoveries can be below 80%.[3][4] | Typically higher and more consistent, often exceeding 80-90% for many synthetic cannabinoids.[3][4][5] |
| Matrix Effects | Can be significant, with ion suppression or enhancement impacting analytical accuracy.[6] More variable matrix effects have been reported.[3] | Generally lower matrix effects due to more efficient removal of interfering substances, leading to cleaner extracts.[3][6] |
| Selectivity | Lower selectivity, as other endogenous or exogenous compounds with similar solubility can be co-extracted. | Higher selectivity can be achieved by choosing a sorbent that has a strong and specific affinity for the target analytes. |
| Reproducibility | Can be operator-dependent and may show lower reproducibility. | Often demonstrates higher reproducibility, especially when automated. |
| Solvent Consumption | Typically requires larger volumes of organic solvents. | Uses significantly less solvent, which is advantageous for cost and environmental considerations. |
| Speed & Automation | Can be time-consuming and more challenging to automate. | Faster, especially with parallel processing of multiple samples, and is readily amenable to automation.[2] |
| Cost | Lower initial cost per sample due to inexpensive glassware and solvents. | Higher cost per sample due to the price of SPE cartridges, but can be more cost-effective when considering overall workflow efficiency.[2] |
Experimental Protocols
Below are representative experimental protocols for LLE and SPE for the extraction of synthetic cannabinoid metabolites from urine. These protocols are based on established methods and can be adapted for AB-CHMINACA metabolite analysis.[7][8][9]
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for the analysis of 32 synthetic cannabinoid metabolites in urine.[8]
1. Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an internal standard.
-
Add 500 µL of concentrated HCl for acid hydrolysis or a suitable enzyme solution (e.g., β-glucuronidase) for enzymatic hydrolysis to deconjugate glucuronidated metabolites.[8][9]
-
Incubate the sample as required (e.g., at 60-70°C for 1 hour for acid hydrolysis).[9]
-
Allow the sample to cool and adjust the pH to 8-9 with a suitable base (e.g., aqueous ammonia).[9]
2. Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of 1-chlorobutane and isopropyl alcohol, 70:30 v/v).[8]
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4200 RPM for 5 minutes to separate the aqueous and organic layers.[8]
3. Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in a small volume (e.g., 80 µL) of a suitable solvent mixture (e.g., methanol and 0.2% acetic acid) for LC-MS/MS analysis.[8]
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method for the extraction of MAB-CHMINACA (a related compound) and its metabolites from urine.[7]
1. Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1.0 mL of urine, add 1.0 mL of 100 mM acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase.
-
Vortex the sample for 30 seconds.
-
Incubate at 65°C for 1-2 hours.
-
Allow the sample to cool to room temperature and centrifuge to pellet any precipitates.
2. SPE Cartridge Procedure (Reversed-Phase Polymeric Sorbent):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).
-
Wash with 3 mL of a methanol:100 mM acetate buffer (25:75, v/v) solution.
-
Dry the cartridge under vacuum or positive pressure for 10 minutes.
-
-
Elution: Elute the analytes with 3 mL of ethyl acetate into a collection tube.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualization of Methodologies
To further clarify the procedural differences, the following diagrams illustrate the workflows for both LLE and SPE.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
AB-CHMINACA Metabolism and Signaling
AB-CHMINACA is a potent agonist of the CB1 and CB2 cannabinoid receptors.[10] Its metabolism in humans is extensive, involving processes such as hydroxylation and carboxylation, primarily mediated by cytochrome P450 enzymes like CYP3A4.[1] The resulting metabolites are often conjugated with glucuronic acid before excretion in urine.[1] Understanding these metabolic pathways is essential for selecting the appropriate target analytes for toxicological screening.
Caption: Simplified metabolic pathway of AB-CHMINACA.
Conclusion
The choice between LLE and SPE for the extraction of AB-CHMINACA metabolites depends on the specific requirements of the laboratory and the analytical goals.
-
LLE may be a suitable option for laboratories with limited budgets or for applications where high throughput is not a primary concern and where matrix effects can be adequately managed.
-
SPE is generally the superior choice for applications demanding high recovery, low matrix effects, high throughput, and automation. The cleaner extracts obtained with SPE can also lead to improved performance and longevity of the LC-MS/MS system.
For routine and high-throughput forensic and clinical toxicology, the benefits of SPE in terms of reproducibility, cleanliness of extract, and potential for automation often outweigh its higher consumable cost. It is always recommended to validate the chosen extraction method for the specific metabolites of interest and the biological matrix being analyzed to ensure it meets the required performance criteria.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. open.bu.edu [open.bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. probiologists.com [probiologists.com]
- 10. AB-CHMINACA - Wikipedia [en.wikipedia.org]
Unraveling the Chemical Fingerprints: A Comparative Guide to the Fragmentation Patterns of AB-CHMINACA and its Metabolites
For researchers, scientists, and professionals in drug development and forensic analysis, understanding the metabolic fate and mass spectral characteristics of synthetic cannabinoids is paramount. This guide provides an objective comparison of the fragmentation patterns of the potent synthetic cannabinoid AB-CHMINACA and its primary metabolites, supported by experimental data and detailed methodologies.
AB-CHMINACA, a synthetic cannabinoid with a valinamide-linked indazole core, undergoes extensive metabolism in the body, primarily through oxidation. The main metabolic pathways include hydroxylation of the cyclohexyl ring and carboxylation. These transformations result in metabolites with distinct mass spectral fragmentation patterns, which are crucial for their unambiguous identification in biological samples.
Comparative Analysis of Fragmentation Patterns
The fragmentation of AB-CHMINACA and its metabolites upon mass spectrometric analysis provides a unique chemical fingerprint for each compound. Analysis is typically performed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The following tables summarize the key fragmentation data obtained from LC-MS/MS analysis with electrospray ionization (ESI).
Table 1: Key Mass Spectral Transitions for AB-CHMINACA and its Major Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| AB-CHMINACA | 357.2 | 312.2, 215.1, 145.1 |
| Hydroxylated AB-CHMINACA (e.g., 4-hydroxycyclohexylmethyl) | 373.2 | 328.2, 257.1, 145.1 |
| Carboxylated AB-CHMINACA | 358.2 | 241.1, 215.1, 145.1 |
Table 2: Characteristic Fragment Ions and their Proposed Structures
| m/z | Proposed Structure/Fragment | Origin |
| 312.2 | [M+H - CONH2 - CH(CH3)2]+ | Loss of the valinamide side chain from AB-CHMINACA |
| 257.1 | [M+H - C5H11NO]+ of hydroxylated metabolite | Loss of the valinamide side chain from hydroxylated AB-CHMINACA |
| 241.1 | [M+H - C5H10N2O2]+ | Loss of the valinamide group and subsequent rearrangement from carboxylated AB-CHMINACA |
| 215.1 | [Indazole-3-carboxamide]+ | Cleavage of the cyclohexylmethyl group |
| 145.1 | [Indazole core]+ | Fragmentation of the indazole-3-carboxamide moiety |
Experimental Protocols
The data presented in this guide is based on established analytical methodologies. Below are detailed protocols for the extraction and analysis of AB-CHMINACA and its metabolites from urine samples.
Protocol 1: Solid-Phase Extraction (SPE) of AB-CHMINACA and its Metabolites from Urine
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution and 500 µL of acetate buffer (pH 5).
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase from E. coli and incubate at 37°C for 4 hours to cleave glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 400°C.
-
Collision Gas: Argon.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative analysis of AB-CHMINACA and its metabolites.
Relative Abundance of AB-CHMINACA Metabolites in Authentic Urine Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative abundance of AB-CHMINACA metabolites found in authentic human urine samples, supported by experimental data from published research. It is intended to serve as a valuable resource for professionals in toxicology, clinical chemistry, and drug metabolism research.
Quantitative Analysis of AB-CHMINACA Metabolites
The synthetic cannabinoid AB-CHMINACA undergoes extensive metabolism in the human body, resulting in numerous metabolites. However, the parent compound is often not detectable in urine samples.[1][2] Therefore, identifying and quantifying its major metabolites is crucial for confirming intake.
A key study by Hasegawa et al. (2015) provides quantitative data on the two most abundant metabolites of AB-CHMINACA in an authentic urine specimen from a user. The study identified 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) as the primary metabolites.[1]
The concentrations of these metabolites were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after extraction from the urine sample.[1] The results, summarized in the table below, indicate that both metabolites are present in significant quantities, making them reliable biomarkers for AB-CHMINACA consumption.[2]
| Metabolite | Chemical Name | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |
| M1 | 4-hydroxycyclohexylmethyl AB-CHMINACA | 52.8 | ± 3.44 |
| M3 | N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine | 41.3 | ± 5.04 |
Data from Hasegawa et al. (2015). The analysis was performed in replicate (n=10).[1]
It is noteworthy that the study also investigated the presence of conjugated metabolites. After treatment with β-glucuronidase, the concentrations of M1 and M3 did not increase, suggesting that these major metabolites are primarily excreted in their unconjugated forms.[1]
While the study by Hasegawa et al. provides the most definitive quantitative data to date, other research has identified a broader range of AB-CHMINACA metabolites in vitro and in vivo. A study by Cannaert et al. (2015) identified twenty-six metabolites in vitro using human liver microsomes.[3] The major metabolites detected in that study included five mono-hydroxylated metabolites and one carboxylated metabolite.[3] Importantly, most of the in vitro metabolites were also detected in an authentic urine sample, confirming the relevance of the in vitro model for predicting in vivo metabolism.[3]
Experimental Protocols
The following is a detailed description of the methodology employed by Hasegawa et al. (2015) for the quantification of AB-CHMINACA metabolites in urine.[1]
Sample Preparation: Modified QuEChERS Method
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was utilized for the extraction of the metabolites from the urine sample.[1] This method is a type of dispersive solid-phase extraction.
-
Sample Aliquoting: A 1 mL aliquot of the urine sample was used for the extraction.
-
Extraction: The sample was subjected to an extraction procedure using a QuEChERS kit.
-
Hydrolysis (Optional): To test for conjugated metabolites, a separate aliquot was treated with β-glucuronidase before extraction.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The extracted samples were analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This technique provides high sensitivity and selectivity for the detection and quantification of the target metabolites.[1]
-
Chromatographic Separation: The metabolites were separated on a chromatography column before being introduced into the mass spectrometer.
-
Mass Spectrometric Detection: The mass spectrometer was operated in a specific mode to detect and quantify the precursor and product ions of the target metabolites, ensuring accurate identification and measurement.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of AB-CHMINACA metabolites in a urine sample, from collection to data analysis.
Caption: Workflow for AB-CHMINACA metabolite analysis in urine.
This comprehensive guide highlights the current understanding of the relative abundance of AB-CHMINACA metabolites in authentic urine samples. The provided data and experimental protocols offer a solid foundation for researchers and professionals working on the detection and monitoring of synthetic cannabinoid use. Further research is needed to quantify the full spectrum of AB-CHMINACA metabolites and to establish their detection windows in various biological matrices.
References
Navigating the Metabolic Maze: A Comparative Guide to AB-CHMINACA and its M5A Metabolite Levels
For Researchers, Scientists, and Drug Development Professionals
The synthetic cannabinoid AB-CHMINACA poses a significant challenge in clinical and forensic toxicology due to its potent effects and rapid metabolism. Understanding the relationship between the parent drug and its metabolites is crucial for accurate interpretation of toxicological findings. This guide provides a comparative analysis of AB-CHMINACA and its metabolite, M5A, alongside other major metabolites, supported by experimental data and detailed methodologies.
Unveiling AB-CHMINACA M5A
AB-CHMINACA undergoes extensive metabolism in the body, leading to a variety of breakdown products. One of these is the M5A metabolite, chemically identified as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid . Its structure is characterized by hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid.
Correlation of Parent Drug and Metabolite Levels: A Complex Picture
Direct quantitative data correlating AB-CHMINACA and its M5A metabolite in biological samples remains scarce in peer-reviewed literature. However, analysis of other major metabolites provides valuable insights into the general pharmacokinetic profile of AB-CHMINACA. Typically, the parent compound is found at very low or undetectable concentrations in blood and urine, while its metabolites are more readily quantifiable[1][2]. This suggests a rapid metabolic breakdown of AB-CHMINACA.
In contrast, hair analysis often reveals higher concentrations of the parent drug compared to its metabolites. This is likely due to the different incorporation mechanisms into the hair matrix.
Quantitative Data from Human Samples
The following tables summarize available quantitative data for AB-CHMINACA and its major metabolites in various biological matrices. It is important to note the absence of specific quantitative data for the M5A metabolite in these studies.
Table 1: Concentrations of AB-CHMINACA and its Metabolites in Hair
| Analyte | Concentration Range (pg/mg) | Number of Samples | Reference |
| AB-CHMINACA | 2.2 - 1512 | 37 | Sim et al. (2017) |
| AB-CHMINACA M2 | Not specified | Detected | Sim et al. (2017) |
| AB-CHMINACA M4 | Not specified | Detected | Sim et al. (2017) |
In a study of 37 authentic hair samples, AB-CHMINACA was consistently detected at higher concentrations than its metabolites M2 and M4. No other metabolites, including M5A, were detected in these samples.
Table 2: Concentrations of AB-CHMINACA Metabolites in Urine
| Analyte | Concentration (ng/mL) | Number of Samples | Reference |
| AB-CHMINACA | Not Detected | 1 | Hasegawa et al. (2016) |
| AB-CHMINACA M1 | 52.8 ± 3.44 | 1 | Hasegawa et al. (2016) |
| AB-CHMINACA M3 | 41.3 ± 5.04 | 1 | Hasegawa et al. (2016) |
In an autopsy case, the parent drug AB-CHMINACA was not detected in the urine specimen, while its metabolites M1 and M3 were present at significant concentrations.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies for the analysis of AB-CHMINACA and its metabolites.
Analysis of AB-CHMINACA and Metabolites in Hair
Sample Preparation (Sim et al., 2017):
-
Hair samples were washed with distilled water and methanol and then dried.
-
The hair was cut into segments and incubated in methanol overnight at 40°C.
-
The methanolic extract was filtered and evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in a mixture of mobile phase for LC-MS/MS analysis.
Instrumentation (Sim et al., 2017):
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A Shimadzu Nexera UHPLC system coupled to a Shimadzu LCMS-8050 triple quadrupole mass spectrometer.
-
Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 2.6 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Analysis of AB-CHMINACA Metabolites in Urine
Sample Preparation (Hasegawa et al., 2016):
-
A urine sample was mixed with an internal standard and acetonitrile.
-
The mixture was subjected to a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
-
The resulting extract was centrifuged, and the supernatant was analyzed by LC-MS/MS.
-
A separate portion of the urine sample was treated with β-glucuronidase to assess for conjugated metabolites.
Instrumentation (Hasegawa et al., 2016):
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer.
-
Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams were generated using Graphviz.
Caption: Metabolic pathway of AB-CHMINACA.
Caption: General experimental workflow for analysis.
References
Safety Operating Guide
Essential Protocols for the Proper Disposal of AB-CHMINACA Metabolite M5A
Disclaimer: Specific disposal guidelines for AB-CHMINACA metabolite M5A have not been formally established by regulatory agencies. The following procedures are based on established best practices for the safe handling and disposal of potent, non-characterized research chemicals and hazardous laboratory waste. All personnel must adhere to their institution's specific hazardous waste management policies and all applicable local, state, and federal regulations. A thorough risk assessment should be conducted before handling this compound.
Hazard Assessment and Safety Precautions
The toxicological and physiological properties of this compound are not extensively documented. However, its parent compound, AB-CHMINACA, is a potent synthetic cannabinoid. Therefore, M5A must be treated as a potentially hazardous and biologically active substance. Several metabolites of synthetic cannabinoids have been shown to retain significant biological activity.[1]
Key Safety Precautions:
-
Designated Area: All handling and waste preparation should occur in a designated area, such as a certified chemical fume hood, to minimize exposure.[2]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory and includes a laboratory coat, safety goggles, and chemical-resistant nitrile gloves.[3] For handling powders or creating solutions where aerosols may be generated, additional respiratory protection should be considered.
-
Avoid Contamination: Prevent contact with skin and eyes and avoid inhalation of dust or aerosols.[3] After handling, wash hands thoroughly.
Quantitative Data: Chemical and Physical Properties of this compound
Proper identification is crucial for correct waste segregation and disposal. The following table summarizes key identifying information for this compound.
| Property | Data |
| IUPAC Name | 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid |
| CAS Number | 2207957-90-0 |
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.3 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. |
Step-by-Step Waste Disposal Procedure
This procedure outlines the collection and preparation of this compound waste for final disposal by a licensed hazardous waste contractor.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with M5A, including unused pure compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and labware (pipette tips, tubes), in a dedicated, durable, leak-proof hazardous waste container.[4] The container should be clearly labeled.
-
Liquid Waste: Collect liquid waste containing M5A, such as residual solutions or the first rinse from decontaminating glassware, in a separate, sealed, and chemically compatible (e.g., polyethylene or glass) hazardous waste container.[5][6]
-
Sharps Waste: Any sharps (needles, razor blades, contaminated broken glass) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[7]
-
Prohibition: DO NOT dispose of M5A waste down the sink or in the regular trash.[5] This is to prevent environmental contamination and potential exposure to custodial staff.
Step 2: Waste Container Labeling
-
Properly label all waste containers immediately upon starting waste collection.[7]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2207957-90-0"
-
An accurate list of all components and their approximate percentages (including solvents).
-
The relevant hazard characteristics (e.g., "Toxic").
-
The date accumulation started.
-
Step 3: Temporary Storage in the Laboratory
-
Keep waste containers securely closed at all times, except when adding waste.[5]
-
Store the containers in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel.
-
Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[8]
-
Store away from incompatible materials.
Step 4: Final Disposal
-
Arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[4][9]
-
The preferred method for the final disposal of potent synthetic organic compounds is high-temperature incineration by a licensed facility.[2] This ensures the complete destruction of the compound.
-
Maintain all records of waste disposal, including manifests, as required by your institution and regulatory agencies.[9]
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol details the procedure for cleaning and decontaminating laboratory surfaces and non-disposable equipment after handling this compound to prevent cross-contamination and accidental exposure.
Materials:
-
Appropriate PPE (lab coat, safety goggles, double-gloving with nitrile gloves).
-
Low-lint absorbent wipes.
-
Detergent solution (e.g., standard lab detergent in water).
-
Deactivating solution or organic solvent (e.g., 70% ethanol, isopropanol).
-
Designated hazardous waste container for contaminated wipes.
Methodology:
-
Initial Gross Decontamination: Using a wipe dampened with detergent solution, carefully wipe down all surfaces and equipment suspected of being contaminated. This initial pass removes the bulk of the residue. Place the used wipe directly into the solid hazardous waste container.
-
Solvent Wash: Using a new wipe wetted with 70% ethanol or another suitable solvent, perform a second, more thorough wipe-down of all surfaces and equipment. The solvent helps to dissolve and remove any remaining traces of the compound. Dispose of the wipe in the hazardous waste container.
-
Final Rinse (for non-sensitive equipment): For robust equipment like glassware, perform a final rinse with clean solvent. The first rinse must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses of glassware can typically be disposed of down the drain after ensuring the initial rinsate has removed the hazardous material, but check institutional policy.
-
Drying: Allow all surfaces and equipment to air-dry completely within a fume hood before reuse or removal from the designated area.
-
PPE Disposal: After the decontamination procedure is complete, carefully doff all PPE. Dispose of gloves and any other contaminated disposable items in the designated solid hazardous waste container.
Visual Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of waste containing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Archived | Laboratory Safety Programs | Hazardous Material Management/Biological Waste Disposal | National Institute of Justice [nij.ojp.gov]
Essential Safety and Logistical Information for Handling AB-CHMINACA Metabolite M5A
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the personal protective equipment (PPE), safe handling, and disposal of AB-CHMINACA metabolite M5A. As the physiological and toxicological properties of this compound are not yet fully known, it must be handled with extreme caution in a controlled laboratory setting.[1][2] The following procedures are designed to minimize exposure risk and ensure a safe operational environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potential metabolite of AB-CHMINACA, a potent synthetic cannabinoid.[1][2] Due to its lineage from a Schedule I controlled substance in the United States, and its own uncharacterized toxicological profile, it should be treated as a hazardous compound with the potential for potent psychoactive effects.
A comprehensive PPE strategy is the primary defense against accidental exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. Double-gloving is recommended for handling potent compounds to mitigate the risk of a single glove failure. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects the eyes from splashes of solutions or aerosolized powder. |
| Protective Clothing | A fully buttoned lab coat with tight cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Recommended when handling the solid compound or when there is a potential for aerosolization to prevent the inhalation of fine powders. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure during the handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a chemical fume hood is operational and certified.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
2. Donning PPE:
-
Follow a systematic procedure for donning PPE to ensure complete protection. A recommended sequence is presented in the workflow diagram below.
3. Handling the Compound:
-
All manipulations of this compound, both in solid form and in solution, must be conducted within a certified chemical fume hood.
-
When weighing the solid compound, use appropriate containment techniques such as a powder containment hood or a glove box to prevent aerosolization.
-
Use dedicated glassware and equipment for handling the compound.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Follow the prescribed doffing procedure for PPE to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
5. Documentation:
-
Maintain a detailed log of the compound's use, including the date, amount used, and the name of the researcher.
Disposal Plan: Safe Decontamination and Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential diversion.
1. Waste Segregation:
-
All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Used PPE (gloves, lab coat, respirator)
-
Contaminated consumables (pipette tips, vials, weighing paper)
-
Spill cleanup materials
-
2. Waste Containment:
-
Solid waste should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste should be collected in a separate, compatible, and sealed hazardous waste container.
3. Decontamination of Reusable Equipment:
-
Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), followed by a thorough washing with detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
4. Final Disposal:
-
The primary goal of disposal is to render the compound "unusable and unrecognizable."
-
For bulk quantities of the compound or concentrated solutions, it is recommended to use a licensed chemical waste disposal service that is experienced in handling potent psychoactive substances.
-
Alternatively, chemical degradation can be employed if the laboratory has the appropriate facilities and expertise. This should be done in accordance with established and validated protocols.
-
All disposal methods must comply with local, state, and federal regulations for hazardous and potentially controlled substance waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
